molecular formula C9H5Cl2NO B3049363 4-Hydroxy-6,7-dichloroquinoline CAS No. 203626-51-1

4-Hydroxy-6,7-dichloroquinoline

Cat. No.: B3049363
CAS No.: 203626-51-1
M. Wt: 214.04 g/mol
InChI Key: OIBDGJOVXZXMSP-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dichloroquinoline is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-6,7-dichloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-6,7-dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6,7-dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBDGJOVXZXMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589114
Record name 6,7-Dichloroquinolin-4(1H)-one
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Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-51-1
Record name 6,7-Dichloro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloroquinolin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID10589114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-6,7-dichloroquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 4-Hydroxy-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling of 4-Hydroxy-6,7-dichloroquinoline

Executive Summary 4-Hydroxy-6,7-dichloroquinoline (also designated as 6,7-dichloro-4(1H)-quinolinone) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents, kinase inhibitors, and antibacterial fluoroquinolones. Its structural integrity relies on the specific substitution pattern of chlorine atoms at positions 6 and 7, which significantly alters its electronic properties compared to the 4,7-dichloro isomer (a precursor to chloroquine). This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and analytical characterization, resolving common ambiguities regarding its tautomeric nature and solubility profile.

Chemical Identity & Structural Analysis

The compound exists in a prototropic tautomeric equilibrium. While often named as a "4-hydroxy" derivative, experimental evidence in the solid state and polar solvents confirms the predominance of the 4-quinolone (keto) tautomer.

Parameter Technical Detail
IUPAC Name 6,7-dichloro-1H-quinolin-4-one
Common Synonyms 6,7-dichloro-4-hydroxyquinoline; 6,7-dichloroquinolin-4-ol
CAS Number 10352-73-5 (Free base); 26893-20-9 (Carboxylic acid precursor)
Molecular Formula C₉H₅Cl₂NO
Molecular Weight 214.05 g/mol
SMILES Clc1cc2c(cc1Cl)nc(O)cc2 (Enol) / Clc1cc2c(cc1Cl)nc(=O)cc2 (Keto)
Tautomeric Equilibrium (Graphviz Visualization)

The tautomeric state is solvent-dependent but heavily favors the quinolone form due to aromatic stabilization and intermolecular hydrogen bonding.

Tautomerism Figure 1: Tautomeric Equilibrium of 4-Hydroxy-6,7-dichloroquinoline Enol Enol Form (4-Hydroxyquinoline) Favored in: Gas Phase / Non-polar solvents Keto Keto Form (4(1H)-Quinolone) Favored in: Solid State / Polar Solvents (Dominant Species) Enol->Keto Prototropic Shift (Fast Equilibrium)

Caption: The equilibrium heavily favors the Keto form (right) in aqueous media and solid state, impacting solubility and binding kinetics.

Physicochemical Properties

The 6,7-dichloro substitution pattern introduces electron-withdrawing effects that lower the pKa of the nitrogen and increase the acidity of the NH/OH moiety compared to unsubstituted quinolone.

Property Value / Range Contextual Note
Physical State White to off-white crystalline powderHigh lattice energy due to H-bonding network.
Melting Point > 280°C (Decomposes)Significantly higher than 4,7-dichloroquinoline (mp 86°C) due to quinolone dimerization.
Solubility (Water) < 0.1 mg/mL (Insoluble)Hydrophobic dichloro-motif reduces aqueous solubility.
Solubility (Organic) Soluble in DMSO, DMF, hot AcOHLimited solubility in MeOH/EtOH; Insoluble in Hexanes.
pKa (Basic) ~ 2.5 (Calculated)Protonation at Carbonyl Oxygen (Note: N-protonation is disfavored in quinolones).
pKa (Acidic) ~ 8.5 - 9.5Deprotonation of N-H (Keto) or O-H (Enol). More acidic than non-chlorinated analog (pKa ~11).
LogP 2.8 - 3.2Lipophilic scaffold; suitable for membrane permeability.

Synthesis & Purification Logic

The synthesis follows the Gould-Jacobs reaction , a robust self-validating protocol. The critical step is the high-temperature cyclization which requires thermal control to prevent polymerization.

Synthetic Workflow (Graphviz Visualization)

Synthesis Figure 2: Gould-Jacobs Synthetic Pathway SM1 3,4-Dichloroaniline Inter1 Enamine Intermediate (Acrylate) SM1->Inter1 Condensation (110°C, -EtOH) SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Inter1 Condensation (110°C, -EtOH) Inter2 Ester Intermediate (Cyclized) Inter1->Inter2 Cyclization (Dowtherm A, 250°C) Acid 6,7-Dichloro-4-hydroxy- quinoline-3-carboxylic acid (Precursor CAS: 26893-20-9) Inter2->Acid Hydrolysis (NaOH, then HCl) Product 4-Hydroxy-6,7-dichloroquinoline (Decarboxylated Target) Acid->Product Decarboxylation (Reflux in Diphenyl ether)

Caption: Step-wise synthesis from 3,4-dichloroaniline. The decarboxylation step is critical for obtaining the target scaffold.

Detailed Protocol
  • Condensation: React 3,4-dichloroaniline with EMME at 110°C. Checkpoint: Evolution of ethanol ceases.

  • Cyclization: Add the enamine to boiling Dowtherm A (~250°C). Critical: Temperature must be maintained to overcome the activation energy for ring closure.

  • Hydrolysis: Saponify the ester with 10% NaOH, then acidify to precipitate the carboxylic acid (CAS 26893-20-9).

  • Decarboxylation: Reflux the acid in diphenyl ether or heat dry powder >270°C. Validation: Cessation of CO₂ bubbling indicates completion.

Analytical Characterization

To validate the identity of 4-Hydroxy-6,7-dichloroquinoline, the following spectral signatures must be observed.

¹H-NMR Spectroscopy (DMSO-d₆)
  • δ 11.5 - 12.5 ppm (Broad s, 1H): N-H proton (confirms quinolone tautomer).

  • δ 8.15 ppm (s, 1H): H-5 (Deshielded by carbonyl and peri-chlorine).

  • δ 7.90 ppm (d, J=7Hz, 1H): H-2 (Characteristic of 4-quinolone ring).

  • δ 7.80 ppm (s, 1H): H-8 (Singlet due to 6,7-substitution pattern).

  • Note: The absence of coupling between H-5 and H-8 confirms the 6,7-dichloro substitution.

UV-Vis Spectroscopy
  • λmax (MeOH): ~255 nm, ~330 nm.

  • Bathochromic Shift: Addition of NaOH shifts the 330 nm band to ~350 nm, confirming the formation of the phenolate/enolate anion.

Stability & Safety Profile

  • Thermal Stability: Highly stable up to 250°C.

  • Chemical Stability: Resistant to oxidation. Susceptible to N-alkylation or O-alkylation depending on conditions (hard vs. soft electrophiles).

  • Safety (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Handling: Use standard PPE. Avoid dust inhalation as quinolines can be potent mucous membrane irritants.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines. I. The Synthesis of 4-Hydroxy-7-chloroquinoline. Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline (Related Isomer Data). Retrieved from .

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

Sources

Solubility profile of 6,7-dichloro-4-quinolinol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile of 6,7-dichloro-4-quinolinol (also known as 6,7-dichloro-4-hydroxyquinoline). It is designed for researchers requiring precise solvent selection strategies for synthesis, purification, and formulation.

Executive Summary & Compound Identity

6,7-dichloro-4-quinolinol is a lipophilic heterocyclic intermediate critical in the synthesis of specific antimalarial agents and quinolone antibiotics. Its solubility behavior is dominated by two factors: the lipophilicity of the dichlorinated benzene ring and the robust intermolecular hydrogen bonding network of the 4-quinolinol/4-quinolone tautomer.

  • IUPAC Name: 6,7-dichloroquinolin-4-ol

  • CAS Number: 10398-08-0 (Generic for isomer class; specific isomers vary) or 171850-29-6 (cited in some catalogs).

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H
    
    
    
    Cl
    
    
    NO[1][2]
  • Molecular Weight: 214.05 g/mol

  • Key Property: High melting point solid (>280°C) exhibiting poor solubility in standard organic solvents at room temperature.

The Tautomerism Factor

Solubility cannot be understood without acknowledging the tautomeric equilibrium. In solution, the compound exists in equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone) . The keto form predominates in the solid state and in polar solvents, contributing to high lattice energy and reduced solubility in non-polar media.

Tautomerism cluster_enol Enol Form (Lipophilic) cluster_keto Keto Form (Polar/Stable) Enol 6,7-dichloro-4-quinolinol (Aromatic OH) Keto 6,7-dichloro-4(1H)-quinolone (NH / C=O) Enol->Keto Polar Solvents (Equilibrium) Keto->Enol Gas Phase / Non-polar caption Fig 1: Tautomeric equilibrium affecting solvent interaction.

Solubility Profile

Due to the scarcity of open-literature quantitative data for this specific isomer, the following profile is constructed based on structural analogs (4,7-dichloroquinoline and 7-chloro-4-quinolinol) and thermodynamic principles.

Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Aprotic Polar DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Stock solutions, Reaction media
Organic Acids Acetic Acid, Formic Acid, TFAVery High (>100 mg/mL)Recrystallization, Protonation
Chlorinated Chloroform, DichloromethaneModerate (1–10 mg/mL)Extraction (Enol form favored)
Alcohols Methanol, Ethanol, IsopropanolLow to Moderate Recrystallization (Hot)
Ethers/Hydrocarbons Diethyl Ether, Hexane, TolueneInsoluble (<0.1 mg/mL)Anti-solvents, Precipitation
Aqueous Water (pH 7)Insoluble Washing impurities
Aqueous (Acid/Base) 1M HCl, 1M NaOHSoluble pH-dependent extraction
Thermodynamic Insight
  • Enthalpy of Dissolution (

    
    ):  Likely endothermic.[3] Solubility increases significantly with temperature.
    
  • Recrystallization Strategy: The compound is best purified by dissolving in hot Acetic Acid or DMF and precipitating with water, or by dissolving in boiling Ethanol and cooling.

Experimental Protocol: Determination of Solubility

For critical drug development workflows, rely on empirical determination rather than literature estimates. Use this self-validating "Shake-Flask" protocol.

Phase 1: Preparation & Saturation
  • Excess Addition: Add solid 6,7-dichloro-4-quinolinol to 4 mL of the target solvent in a borosilicate glass vial until a visible sediment remains (supersaturation).

  • Equilibration:

    • Seal vial with a PTFE-lined cap.

    • Agitate at the target temperature (e.g., 25°C) for 24–48 hours using a thermostatic shaker.

    • Validation: Ensure solid is still present after 24 hours. If not, add more solid.

Phase 2: Separation & Analysis
  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (pre-heated if testing high-temperature solubility to prevent crashing out).

  • Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) to bring it within the linear range of the detector.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).

    • Wavelength: 254 nm (aromatic core) or 320 nm (conjugated system).

    • Calculation:

      
      
      

SolubilityWorkflow start Start: Solid Compound mix Add to Solvent (Ensure Excess Solid) start->mix shake Equilibrate (24-48h @ Temp) mix->shake filter Filter (0.22 µm) Isothermal shake->filter dilute Dilute Filtrate (Prevent Precipitation) filter->dilute hplc HPLC-UV Quantification dilute->hplc caption Fig 2: Standard Operating Procedure for Solubility Determination.

pH-Dependent Solubility (The "U" Curve)

As an amphoteric molecule containing a basic nitrogen (quinoline ring) and an acidic proton (phenol/amide), 6,7-dichloro-4-quinolinol exhibits a U-shaped solubility profile relative to pH.

  • pH < 3 (Acidic): High solubility due to protonation of the quinoline nitrogen (

    
    ).
    
    • Reagent: 1M HCl or H

      
      SO
      
      
      
      .
  • pH 6–8 (Neutral): Minimum solubility (Intrinsic solubility,

    
    ). The molecule is neutral and aggregates due to 
    
    
    
    -stacking.
  • pH > 10 (Basic): Increased solubility due to deprotonation of the hydroxyl group (

    
    ).
    
    • Reagent: 1M NaOH or KOH.

Application Note: This property is utilized in purification. Dissolve the crude solid in dilute acid, filter off insoluble impurities, then neutralize to pH 7 to precipitate the pure product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for 4-Hydroxy-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-6,7-dichloroquinoline (CAS 17512-51-3), also known as 6,7-dichloroquinolin-4-ol, is a critical heterocyclic intermediate primarily utilized in the synthesis of antimalarial pharmacophores and kinase inhibitors. While official GHS classifications for this specific isomer are often less severe than its analogs (e.g., 4,7-dichloroquinoline), its structural properties—specifically the keto-enol tautomerism—dictate unique handling requirements.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused analysis of its physiochemical behavior, synthesis-derived impurity profiles, and a "Safety by Design" workflow for laboratory handling.

Part 1: Chemical Identity & Physiochemical Insights

To understand the safety profile, one must first understand the molecular behavior in situ. This compound does not exist as a static structure; it fluctuates based on solvent and pH.

Identity & Nomenclature
ParameterDetail
CAS Number 17512-51-3
IUPAC Name 6,7-Dichloroquinolin-4-ol
Synonyms 6,7-Dichloro-4-hydroxyquinoline; 6,7-Dichloro-4(1H)-quinolone
Molecular Formula C₉H₅Cl₂NO
Molecular Weight 214.05 g/mol
SMILES Clc1cc2c(cc1Cl)c(O)ccn2
The Tautomerism Factor (Technical Insight)

Unlike simple phenols, 4-hydroxyquinolines exhibit significant prototropic tautomerism . In the solid state and neutral solutions, the equilibrium heavily favors the 4-quinolone (keto) form over the 4-hydroxy (enol) form.

  • Implication for Safety: The quinolone form possesses a strong intermolecular hydrogen-bonding network. This results in a significantly higher melting point and lower solubility in non-polar solvents compared to what might be predicted for a simple "hydroxy" compound.

  • Handling Consequence: The compound typically presents as a fine, electrostatic powder that poses a high dust inhalation hazard, even if not chemically volatile.

Physical Properties
PropertyValue / ObservationNote
Physical State Solid (Powder)High electrostatic potential.
Color Off-white to light beigeDarkens upon oxidation/light exposure.
Melting Point > 280 °C (Decomposes)Typical of quinolone H-bond networks.[1]
Boiling Point 224 °C @ 23 hPaHigh boiling point; low volatility.
Solubility DMSO (Soluble), Water (Insoluble)Soluble in acidic media (protonation of N).
pKa ~10.5 (OH), ~2.0 (N-H+)Amphoteric character.

Part 2: Hazard Identification & Toxicology Profile

Critical Note: While some commercial SDS providers (e.g., Sigma-Aldrich) list this specific isomer as "Not a hazardous substance" under GHS criteria due to lack of specific testing, structural activity relationships (SAR) with the 4,7-dichloro isomer suggest a need for the "Precautionary Principle."

GHS Classification (Official vs. Precautionary)
Hazard ClassOfficial GHS (CAS 17512-51-3)Scientist's Precautionary Read-Across
Acute Toxicity (Oral) Not ClassifiedCategory 4 (H302) : Harmful if swallowed (Based on quinoline analogs).
Skin Corr./Irrit. Not ClassifiedCategory 2 (H315) : Causes skin irritation.[2][3][4]
Eye Dam./Irrit. Not ClassifiedCategory 2A (H319) : Causes serious eye irritation (Dust mechanical irritation).
STOT - SE Not ClassifiedCategory 3 (H335) : May cause respiratory irritation.
Toxicology & Metabolic Pathway

Experimental data for this specific isomer is scarce. The following is derived from validated QSAR models and analog data (4,7-dichloroquinoline).

  • Acute Effects: Primary risk is mechanical irritation to mucous membranes. High oral doses may cause gastrointestinal distress.

  • Genotoxicity (Ames Test): Quinolines carrying electron-withdrawing groups (like Cl) can exhibit weak mutagenicity in Salmonella typhimurium strains (TA98) after metabolic activation (S9), though 4-hydroxy analogs are generally less mutagenic than 4-amino analogs.

  • Metabolism: Likely undergoes Phase I oxidation via CYP450 followed by Phase II glucuronidation at the 4-position oxygen.

Diagram 1: Hypothetical Metabolic & Toxicity Pathway This diagram illustrates the likely metabolic fate and potential toxicity triggers.

ToxicityPathway Compound 4-OH-6,7-Dichloroquinoline (Parent) Phase1 Phase I: CYP450 (Oxidation) Compound->Phase1 Phase2 Phase II: UGT (Glucuronidation) Compound->Phase2 Major Pathway (Detoxification) Epoxide Arene Oxide Intermediate Phase1->Epoxide Minor Pathway (Bioactivation) DNA_Adduct DNA Adducts (Potential Mutagenicity) Epoxide->DNA_Adduct If Detox Fails Excretion Renal Excretion (Soluble Conjugate) Phase2->Excretion

Caption: Predicted metabolic pathway showing the competition between detoxification (glucuronidation) and bioactivation (epoxidation).

Part 3: Synthesis & Handling Workflow

Understanding the synthesis source is vital for identifying impurities (e.g., unreacted anilines). The standard industrial route is the Gould-Jacobs Reaction .

Synthesis Context
  • Starting Material: 3,4-Dichloroaniline.

  • Reagent: Diethyl ethoxymethylenemalonate (EMME).

  • Process: Condensation

    
     Cyclization (Dowtherm A, >250°C) 
    
    
    
    Hydrolysis
    
    
    Decarboxylation.
  • Key Impurity: 3,4-Dichloroaniline (Toxic, allergen). Note: Even if the final product is "safe," trace aniline impurities require strict PPE.

Safe Handling Protocol (Standard Operating Procedure)

Diagram 2: Laboratory Handling & Emergency Logic A self-validating decision tree for handling this compound.

HandlingSOP Start Start: Handling 4-OH-6,7-DCQ StateCheck State: Powder or Solution? Start->StateCheck Powder Solid/Powder StateCheck->Powder Solution Solution (DMSO/Acid) StateCheck->Solution Engineering Engineering Control: Fume Hood Required Powder->Engineering PPE_Solid PPE: N95/P100 Mask + Nitrile Gloves Engineering->PPE_Solid Static Caution: High Static Charge Use Antistatic Spatula PPE_Solid->Static Spill Event: Spill Occurs Static->Spill PPE_Liq PPE: Splash Goggles + Chem-Resistant Gloves Solution->PPE_Liq PPE_Liq->Spill Cleanup Wet Sweep (Avoid Dust) Neutralize with weak base if acidic Spill->Cleanup

Caption: Decision tree for safe handling, emphasizing dust control for solids and splash protection for solutions.

Storage & Stability
  • Conditions: Store at room temperature (15–25 °C). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents (risk of exothermic reaction).[3]

  • Shelf Life: Stable for >2 years if kept dry. Hygroscopicity is low, but moisture can induce clumping.

Part 4: Emergency Protocols

These protocols are designed to be self-validating: the action taken directly mitigates the specific chemical mechanism of injury.

ScenarioImmediate ActionMechanism of Action
Inhalation Move to fresh air; sit upright.Removes source; upright posture aids lung clearance of particulates.
Skin Contact Wash with soap and water for 15 min.[3]Surfactants (soap) are required to solubilize the lipophilic quinoline ring.
Eye Contact Rinse with water; lift eyelids.[2][4][5]Mechanical flushing removes abrasive crystals; dilution reduces pH irritation.
Ingestion Rinse mouth; do NOT induce vomiting.Prevents re-exposure of esophagus to potential irritant; dilution minimizes absorption.

References

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 4-Hydroxy-6,7-dichloroquinoline (CAS 17512-51-3). MilliporeSigma.[2][4][6]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28867, 6,7-Dichloro-4-quinolinol. PubChem.[7]

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[1][8] I. Through Ethoxymethylenemalonic Ester.[1] Journal of the American Chemical Society.

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Quinoline derivatives.

  • BenchChem. (2025). Solubility profile of Quinoline derivatives.[9]

Sources

Thermal stability and melting point range of 4-Hydroxy-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability, melting point characteristics, and solid-state analysis of 4-Hydroxy-6,7-dichloroquinoline (also designated as 6,7-dichloro-4-quinolinol or 6,7-dichloro-1,4-dihydro-4-oxoquinoline).

Executive Summary & Chemical Identity

4-Hydroxy-6,7-dichloroquinoline is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of quinolone antibiotics and antimalarial agents.

Researchers must distinguish this compound from its regioisomer, 4,7-dichloroquinoline , as their thermal properties differ radically. Confusing these two can lead to process failure or safety hazards during scale-up.

Feature4-Hydroxy-6,7-dichloroquinoline 4,7-Dichloroquinoline (Common Impurity/Isomer)
CAS Registry Referenced via intermediates (e.g., CAS 26893-20-9 for acid)86-98-6
Physical State High-melting crystalline solidLow-melting solid
Melting Point > 280 °C (typically with decomp.) 84 – 88 °C
Solubility Poor in organic solvents; soluble in hot DMF/DMSOSoluble in DCM, Acetone, Methanol
Primary Hazard Thermal decomposition releases HCl gasSkin/Eye Irritant
Structural Tautomerism

The high melting point of the title compound is dictated by its tautomeric equilibrium. While chemically named "4-hydroxy," in the solid state, it exists predominantly as the 4-quinolone (4-oxo) tautomer. This form facilitates an extensive intermolecular hydrogen-bonding network (Head-to-Tail stacking), resulting in a crystal lattice energy significantly higher than that of the hydroxy-form or its chloro-substituted analogs.

Thermal Properties & Melting Point Analysis

Melting Point Range

Unlike simple organic solids that melt sharply, 4-Hydroxy-6,7-dichloroquinoline exhibits a decomposition-dependent melting behavior .

  • Onset Temperature: Typically observed between 280°C and 300°C .

  • Behavior: The compound often darkens (sublimation/decomposition) before a clear liquid phase is formed.

  • Literature Variance: Values in literature may vary (e.g., >270°C, >290°C) depending on the heating rate and purity. Fast heating rates (10°C/min) often yield higher observed melting points by delaying the onset of decomposition.

Thermal Stability Profile (TGA Data Interpretation)

Thermogravimetric Analysis (TGA) is the preferred method for characterizing this material, as DSC (Differential Scanning Calorimetry) signals can be masked by decomposition endotherms.

  • Drying Phase (< 150°C): Weight loss < 1.0% indicates surface moisture. Significant loss here suggests solvates (e.g., ethanol/water from recrystallization).

  • Stable Region (150°C – 260°C): The anhydrous crystal lattice remains stable.

  • Decomposition Onset (> 270°C):

    • Stage 1: Loss of HCl (dehydrohalogenation).

    • Stage 2: Fragmentation of the quinolone core.

    • Safety Note: The decomposition releases toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx). Ensure TGA exhaust is vented to a scrubber.

Synthesis & Impurity Impact on Thermal Data

The thermal profile is heavily influenced by the synthesis route, typically the Gould-Jacobs reaction . Understanding the genesis of impurities is vital for interpreting melting point depressions.

Synthesis Pathway (Gould-Jacobs)

The reaction of 3,4-dichloroaniline with diethyl ethoxymethylenemalonate (EMME) yields the anilinoacrylate, which is cyclized in high-boiling solvent (Dowtherm A) to form the ester, followed by hydrolysis/decarboxylation.

GouldJacobs Start 3,4-Dichloroaniline + EMME Inter1 Anilinoacrylate Intermediate Start->Inter1 100-120°C -Ethanol Cyclization Cyclization (250°C, Dowtherm A) Inter1->Cyclization Ester Ethyl 6,7-dichloro-4-hydroxy- quinoline-3-carboxylate (CAS 26892-93-3) Cyclization->Ester Major Path Impurity 5,6-Dichloro isomer (Angular Cyclization) Cyclization->Impurity Minor Path (Steric Hindrance) Hydrolysis Hydrolysis & Decarboxylation Ester->Hydrolysis NaOH / Heat Product 4-Hydroxy-6,7- dichloroquinoline (Target) Hydrolysis->Product -CO2

Figure 1: Synthesis pathway highlighting the origin of the 5,6-dichloro regioisomer impurity.

Impurity Effects
  • 5,6-Dichloro Isomer: The "angular" cyclization product. Even 1-2% contamination can depress the melting point by 5-10°C and broaden the range significantly.

  • Inorganic Salts: Residual NaCl from the neutralization step (if not washed thoroughly) will not melt but will affect TGA residue values.

Experimental Protocols

Standardized Melting Point Determination

Scope: Routine purity check.

  • Sample Prep: Grind 5 mg of dry sample to a fine powder. Fill capillary to 3 mm height.

  • Apparatus: Digital Melting Point System (e.g., Mettler Toledo or Büchi).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 250°C.

    • Slow Ramp: 1°C/min from 250°C until melt/decomposition.

  • Observation: Record the temperature of sintering (darkening) and meniscus formation .

    • Acceptance Criteria: Meniscus formation > 275°C.

Thermal Stability Testing (TGA)

Scope: Determining safe processing limits.

  • Pan: Platinum or Ceramic (Aluminum pans may melt/react at >600°C, but are safe for the <400°C range of interest).

  • Purge Gas: Nitrogen (40 mL/min).

  • Method: Ramp 10°C/min from 40°C to 400°C.

  • Critical Thresholds:

    • T_5% (5% Weight Loss): Should be > 280°C.

    • Volatiles: Weight loss < 0.5% at 110°C.

Purity Validation (HPLC)

Before thermal analysis, confirm regio-purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H3PO4).

  • Detection: UV at 254 nm.

  • Note: The 6,7-isomer typically elutes after the 5,6-isomer due to higher lipophilicity and planar stacking on the stationary phase.

Handling and Storage Recommendations

Based on the thermal stability profile:

  • Storage: Store at room temperature (15-25°C) in tightly sealed containers. The compound is non-hygroscopic but stable.

  • Drying: Can be dried at 100-120°C in a vacuum oven without degradation.

  • Safety: Use a fume hood when heating above 250°C due to potential HCl evolution.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][2][3] I. Through Ethoxymethylenemalonic Ester.[1][4][5] Journal of the American Chemical Society, 68(7), 1204–1208.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline (Provided for contrast/negative control).

  • Organic Syntheses. 4,7-Dichloroquinoline Synthesis Protocol (Detailed procedure for the Gould-Jacobs cyclization and subsequent chlorination).

  • BLD Pharm. Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate (CAS 26892-93-3) Product Data.[6][7] (Precursor confirmation).

Sources

A Comprehensive Technical Guide to the Biological Activity of Dichloroquinoline Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Privileged Quinoline Scaffold and the Emergence of Dichloro-Intermediates

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its inherent planarity, aromaticity, and capacity for diverse functionalization have made it a cornerstone in the development of therapeutics for a vast array of human diseases, including cancer, malaria, and various infections.[1][2] Dichloroquinoline intermediates, particularly isomers like 4,7-dichloroquinoline and 2,4-dichloroquinoline, serve as highly versatile and powerful synthons.[3] They provide reactive sites—the carbon-chlorine bonds—that are amenable to nucleophilic substitution, allowing for the systematic construction of large libraries of derivatives. This guide provides a deep dive into the synthesis, mechanisms of action, and broad biological activities of these pivotal intermediates, offering field-proven insights for researchers in drug development.

Section 2: Predominant Dichloroquinoline Scaffolds: Gateways to Chemical Diversity

While numerous dichloro-substituted quinolines exist, two have been particularly instrumental in drug discovery:

  • 4,7-Dichloroquinoline: This isomer is arguably the most famous, serving as the foundational intermediate for the synthesis of the renowned 4-aminoquinoline antimalarial drugs, chloroquine (CQ) and hydroxychloroquine (HCQ).[4][5] Its continued relevance extends beyond malaria, with its derivatives being explored for anticancer, antiviral, and insecticidal properties.[3][4]

  • 2,4-Dichloroquinoline: While less historically prominent than its 4,7-isomer, the 2,4-dichloroquinoline scaffold is an area of escalating interest.[3] The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for selective and sequential derivatization, opening pathways to complex molecular architectures with promising anticancer activities.[3]

The strategic placement of chlorine atoms not only provides synthetic handles but can also contribute to the molecule's overall lipophilicity and binding interactions with biological targets, making these intermediates more than just passive building blocks.

Section 3: Anticancer Activity: A Dominant Therapeutic Avenue

The application of dichloroquinoline derivatives in oncology is a major focus of modern research. These compounds exert their effects through a variety of mechanisms, often acting as potent inhibitors of critical cellular processes.[6]

Mechanism of Action: Targeting Cancer's Core Dependencies

The anticancer effects of dichloroquinoline derivatives are multifaceted, with the inhibition of autophagy being a primary and extensively studied mechanism.[7][8]

  • Autophagy Inhibition: Cancer cells frequently exploit autophagy—a cellular self-recycling process—to survive stressful conditions like nutrient deprivation or chemotherapy-induced damage.[7][9] Chloroquine and its analogues, derived from 4,7-dichloroquinoline, are lysosomotropic agents. As weak bases, they accumulate in the acidic environment of the lysosome, raising its internal pH.[9][10] This pH disruption prevents the crucial fusion of autophagosomes with lysosomes, effectively halting the final degradation step of autophagy.[8][10] The result is an accumulation of cellular waste and a sensitization of cancer cells to apoptosis, particularly when used in combination with standard chemotherapeutics.[7][10]

  • Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] By adding specific functional groups to the dichloroquinoline core, researchers can design molecules that compete with ATP for the binding pocket of various protein kinases, disrupting signaling pathways that are essential for cancer cell proliferation and survival.[3]

  • Modulation of the Tumor Microenvironment: Emerging evidence suggests that these compounds can also exert indirect anticancer effects. Chloroquine has been shown to normalize tumor vasculature, which can alleviate hypoxia, and to reset tumor-associated macrophages from a pro-tumor (M2) phenotype to a tumor-killing (M1) phenotype.[7]

cluster_cell Cancer Cell Chemo_Stress Chemotherapy/Stress Autophagosome Autophagosome (Cellular Debris) Chemo_Stress->Autophagosome induces Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Autolysysome Autolysysome Autophagosome->Autolysysome blocks fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Recycling Recycling & Cell Survival Autolysosome->Recycling Autolysosome->Recycling inhibits Apoptosis Apoptosis Recycling->Apoptosis shifts balance to Dichloroquinoline Dichloroquinoline Derivative (e.g., CQ) Dichloroquinoline->Lysosome raises pH cluster_workflow Drug Discovery Workflow Start 4,7-Dichloroquinoline (Intermediate) Reaction Nucleophilic Substitution (e.g., with R-NH2) Start->Reaction Library Derivative Library Reaction->Library Screening Biological Screening (Anticancer, Antimicrobial, etc.) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: General workflow for dichloroquinoline derivatization.

Section 8: Experimental Protocols

To ensure scientific integrity, protocols must be self-validating. The following are representative methodologies for the synthesis and biological evaluation of dichloroquinoline derivatives.

Protocol: Synthesis of N'-(7-chloroquinolin-4-yl)propane-1,3-diamine

This protocol describes a key nucleophilic substitution reaction to create a common pharmacophore used in many biologically active molecules. [11] Rationale: This procedure utilizes an excess of 1,3-diaminopropane which acts as both the nucleophile and the solvent, driving the reaction to completion via Le Chatelier's principle. The neat (solvent-free) condition at reflux provides the necessary thermal energy for the substitution to occur at the more reactive 4-position of the quinoline ring.

Materials:

  • 4,7-dichloroquinoline

  • 1,3-diaminopropane

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Combine 4,7-dichloroquinoline (1.0 eq) with an excess of 1,3-diaminopropane (10-15 eq) in a round-bottom flask.

  • Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the product and quench the excess diamine.

  • Collect the resulting solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N'-(7-chloroquinolin-4-yl)propane-1,3-diamine as a solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxicity of newly synthesized compounds against a cancer cell line. [12] Rationale: The MTT assay is a reliable and widely used method to measure cell viability. It is based on the ability of mitochondrial reductase enzymes in living, metabolically active cells to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative determination of a compound's cytotoxic effect.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized dichloroquinoline derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 9: Conclusion and Future Perspectives

Dichloroquinoline intermediates are foundational pillars in modern medicinal chemistry. Their synthetic accessibility and broad spectrum of potent biological activities—spanning anticancer, antimalarial, antimicrobial, and anti-inflammatory applications—ensure their continued relevance in drug discovery. The ability of their derivatives to modulate complex cellular pathways, such as autophagy, highlights their potential for innovative therapeutic strategies, particularly in oncology. Future research will likely focus on developing more selective and potent analogues, exploring novel mechanisms of action, and advancing the most promising leads through preclinical and clinical development to address unmet medical needs.

References

  • Benchchem. An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional.
  • El-Sayed, N. F., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Gkikas, I., et al. (2020). Dissecting Pharmacological Effects of Chloroquine in Cancer Treatment: Interference With Inflammatory Signaling Pathways. Immunology, 159(3), 257-278. Available from: [Link]

  • Benchchem. A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7.
  • Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4729. Available from: [Link]

  • Wikipedia. 4,7-Dichloroquinoline. Available from: [Link]

  • Malinowska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Available from: [Link]

  • Research Square. (2024). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Available from: [Link]

  • Al-Bari, M. A. A. (2021). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Molecules, 26(18), 5648. Available from: [Link]

  • Chude, C. I., et al. (2022). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. International Journal of Molecular Sciences, 23(24), 15998. Available from: [Link]

  • ResearchGate. (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... Available from: [Link]

  • ResearchGate. Synthesis of 7-chloroquinolinyl-4-. Available from: [Link]

  • de Faria, A. R., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2159-2169. Available from: [Link]

  • Pharmacology, Biochemistry and Behavior. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Available from: [Link]

  • Gkikas, I., et al. (2020). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. Immunology, 159(3), 257-278. Available from: [Link]

  • da Silva, R. O., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(3), M1914. Available from: [Link]

  • Molecules. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available from: [Link]

  • Aboul-Enein, M. N., et al. (2021). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators. Pharmaceutical Sciences, 27(1), 114-123. Available from: [Link]

  • Malinowska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available from: [Link]

  • Khan, I., et al. (2024). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 16(1), 35-49. Available from: [Link]

  • International Journal of Food Microbiology. (2018). Novel antimicrobial agents as alternative to chlorine with potential applications in the fruit and vegetable processing industry. Available from: [Link]

  • ResearchGate. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available from: [Link]

  • D'Eliçès, A. M. P., et al. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(15), 1757-1762. Available from: [Link]

  • Al-Ostath, O. A. H., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. SN Applied Sciences, 5(11), 323. Available from: [Link]

  • Lin, H. Y., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(18), 5821. Available from: [Link]

  • Chemistry & Biodiversity. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Available from: [Link]

Sources

The 6,7-Dichloroquinoline Scaffold: Synthesis, SAR, and Evolution in Antimalarial Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical synthesis, and pharmacological significance of 4-Hydroxy-6,7-dichloroquinoline (also known as 6,7-dichloro-4-quinolinol) within the context of antimalarial research.

Part 1: Executive Summary & Historical Context

The Pharmacophore Quest

In the history of antimalarial chemotherapy, the 4-aminoquinoline scaffold—exemplified by Chloroquine (CQ) and Amodiaquine (AQ) —stands as one of the most successful therapeutic classes. The efficacy of these drugs hinges on a specific structure-activity relationship (SAR) where the quinoline ring stacks with free heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole, preventing its detoxification into hemozoin.

While the 7-chloro substitution (found in Chloroquine) is the "gold standard" for activity, the 6,7-dichloro substitution pattern represents a critical chapter in the exploration of halogenated quinolines. 4-Hydroxy-6,7-dichloroquinoline is the obligate precursor (intermediate) used to synthesize these 6,7-dichloro-4-aminoquinoline analogs.

Historical Trajectory[1]
  • The WWII Program (SN Series): During the massive U.S. antimalarial program (1941–1945), thousands of quinoline derivatives were synthesized. The 6,7-dichloro analogs were investigated to determine if increasing lipophilicity (via an additional chlorine at position 6) would enhance membrane permeability or alter the pKa of the quinoline nitrogen, thereby affecting drug accumulation in the acidic food vacuole.

  • The Resistance Era: With the emergence of Chloroquine-resistant Plasmodium falciparum (CQR), interest in the 6,7-dichloro scaffold resurged. Researchers hypothesized that altering the steric and electronic profile of the benzenoid ring could bypass the Chloroquine Resistance Transporter (PfCRT), which typically effluxes the 7-chloro parent drug.

  • Modern Applications: Today, the 4-hydroxy-6,7-dichloroquinoline scaffold serves as a versatile building block for "reversed-chloroquines" and hybrid molecules designed to overcome multidrug resistance.

Part 2: Technical Synthesis (The Gould-Jacobs Protocol)

The synthesis of 4-Hydroxy-6,7-dichloroquinoline follows the classical Gould-Jacobs reaction . This protocol is favored for its scalability and regiospecificity, starting from aniline derivatives.

Reaction Logic & Causality
  • Starting Material (3,4-Dichloroaniline): The specific dichloro substitution pattern dictates the final 6,7-positioning on the quinoline ring.

  • Reagent (EMME): Diethyl ethoxymethylenemalonate acts as the three-carbon fragment that forms the pyridine ring.

  • Thermal Cyclization: High temperature (250°C+) is required to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation.

Step-by-Step Protocol

Phase 1: Condensation

  • Reagents: Mix 1.0 eq of 3,4-dichloroaniline with 1.1 eq of Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: Heat to 100–110°C for 2 hours.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

  • Checkpoint: Monitor by TLC for the disappearance of aniline. The product is the anilinoacrylate ester .

Phase 2: Cyclization (The Critical Step)

  • Medium: Diphenyl ether (Dowtherm A) is used as a high-boiling solvent (inert heat transfer medium).

  • Procedure: Add the acrylate ester dropwise to boiling Dowtherm A (~255°C).

  • Observation: Rapid evolution of ethanol vapor indicates cyclization.

  • Product: 3-Carboxy-4-hydroxy-6,7-dichloroquinoline (ester form).

Phase 3: Saponification & Decarboxylation

  • Hydrolysis: Reflux the ester in 10% NaOH to yield the carboxylic acid.

  • Decarboxylation: Heat the dry acid in a high-boiling solvent (e.g., quinoline or mineral oil) at 240°C until CO₂ evolution ceases.

  • Isolation: Precipitation upon cooling yields the target: 4-Hydroxy-6,7-dichloroquinoline .

Synthesis Workflow Diagram

GouldJacobsSynthesis cluster_conditions Critical Process Parameters start 3,4-Dichloroaniline (Starting Material) intermediate1 Anilinoacrylate Intermediate (Condensation Product) start->intermediate1 110°C, -EtOH emme Diethyl ethoxymethylenemalonate (EMME) emme->intermediate1 cyclization Thermal Cyclization (255°C in Dowtherm A) intermediate1->cyclization ester 3-Carboxy-4-hydroxy-6,7-dichloroquinoline (Ester) cyclization->ester Intramolecular Acylation hydrolysis Saponification (NaOH, Reflux) ester->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid decarb Decarboxylation (240°C, -CO2) acid->decarb final 4-HYDROXY-6,7-DICHLOROQUINOLINE (Target Scaffold) decarb->final

Figure 1: The Gould-Jacobs synthetic pathway for producing the 4-hydroxy-6,7-dichloroquinoline scaffold.

Part 3: Structure-Activity Relationship (SAR)[2]

The "discovery" of this compound's utility lies in the comparative SAR data generated against the 7-chloro standard.

Mechanistic Pillars[1][3][4]
  • Heme Stacking (π-π Interactions): The antimalarial activity depends on the quinoline ring intercalating into the heme dimer. The 6,7-dichloro substitution increases the electron deficiency of the benzenoid ring compared to the 7-monochloro.

    • Impact: This can strengthen π-stacking interactions with the electron-rich porphyrin ring of heme, potentially increasing binding affinity.

  • Lipophilicity (LogP): Adding a second chlorine atom increases the LogP (lipophilicity).

    • Impact: Enhanced passive diffusion across the parasite's vacuolar membrane. However, excessive lipophilicity can lead to sequestration in non-target lipid compartments, reducing the effective concentration in the aqueous food vacuole.

  • pKa Modulation: The 4-aminoquinoline mechanism requires the drug to be a weak base (to become trapped in the acidic vacuole).

    • Impact: Electron-withdrawing groups (Cl) lower the pKa of the quinoline nitrogen. The 6,7-dichloro analog has a lower pKa than the 7-chloro analog. If the pKa drops too low, the drug may not protonate sufficiently inside the vacuole, leading to resistance or loss of potency.

Comparative Data Table (General Trends)
Feature7-Chloro (Chloroquine Core)6,7-Dichloro AnalogImpact on Efficacy
Electronic State Moderate electron withdrawalStrong electron withdrawalStronger heme stacking; lower pKa.
Lipophilicity Optimal (LogP ~4.5 for drug)Increased (+0.5-0.8 LogP)Better membrane crossing; risk of non-specific binding.
Metabolic Stability Susceptible to dealkylation6-position blockedPrevents potential hydroxylation at C6 (minor pathway).
Resistance Profile High efflux by PfCRT (K76T)VariableOften retains activity against some CQR strains due to altered efflux recognition.

Part 4: Downstream Applications & Derivatives

Once synthesized, 4-hydroxy-6,7-dichloroquinoline is rarely the end product. It is converted into the active 4-amino or 4-anilino derivatives via the following activation step:

Chlorination Protocol (Activation):

  • Reaction: 4-Hydroxy-6,7-dichloroquinoline + POCl₃ (Phosphorus Oxychloride) → 4,6,7-Trichloroquinoline .

  • Significance: The 4-chloro group is a "leaving group" that allows for nucleophilic substitution with various amines (e.g., diethylpentanediamine) to create the final antimalarial drug.

Modern Research Relevance

Recent studies utilize the 6,7-dichloro scaffold to create hybrid molecules . For example, linking the 6,7-dichloroquinoline core to triazines or clotrimazole analogs has shown promise in reversing chloroquine resistance by simultaneously inhibiting hemozoin formation and blocking the resistance transporter.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-B-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society. Link(Foundational text on the synthesis of 4-aminoquinoline antimalarials and the SN program).

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Link(The definitive reference for the Gould-Jacobs reaction protocol used for this scaffold).

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry. Link(Detailed analysis of how chloro-substitution patterns, including 6,7-dichloro, affect heme binding).

  • World Health Organization (WHO). (2023). Guidelines for the treatment of malaria. Link(Contextual grounding for current antimalarial resistance challenges).

  • PubChem. (n.d.). Compound Summary for CID 6866 (4,7-Dichloroquinoline) and related isomers. Link(Verification of chemical structure and properties).

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 6,7-Dichloro-4-Quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of C4-Selective Amination via Imidoyl Chloride Activation and Direct Coupling

Abstract & Strategic Overview

6,7-dichloro-4-quinolinol (CAS: 72-54-8) is a critical pharmacophore in medicinal chemistry, serving as the scaffold for antimalarials (e.g., hydroxychloroquine analogs) and kinase inhibitors (e.g., bosutinib derivatives).

The "nucleophilic substitution" of this substrate presents a fundamental thermodynamic challenge: the C4-hydroxyl group is a poor leaving group. Direct displacement by amines is energetically unfavorable. Therefore, successful substitution requires activation of the C4 position.

This guide details two primary workflows:

  • The Classical Route (Industrial Standard): Activation via Phosphorus Oxychloride (

    
    ) to generate the highly reactive 4,6,7-trichloroquinoline intermediate, followed by 
    
    
    
    .
  • The Modern Route (Mild Conditions): Direct amination using phosphonium coupling reagents (BOP/PyBOP) for sensitive substrates.

Mechanistic Logic & Regioselectivity

The Tautomeric Challenge

The substrate exists in equilibrium between the 4-quinolinol (enol) and 4-quinolinone (keto) forms. While the keto form predominates in solution, reaction conditions must drive the equilibrium toward the enol to facilitate activation at the oxygen atom.

Regioselectivity: Why C4?

In the activated intermediate (4,6,7-trichloroquinoline), there are three electrophilic sites (C4, C6, C7).

  • C4 (Reactive): This position is vinylogous to the ring nitrogen. Protonation or complexation of N1 renders C4 highly electrophilic, facilitating nucleophilic attack via an Addition-Elimination (

    
    ) mechanism.
    
  • C6 & C7 (Inert): These are unactivated aryl chlorides. Without strong electron-withdrawing groups (like

    
    ) ortho/para to them, or transition metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig), they remain stable under standard 
    
    
    
    conditions.
Pathway Visualization

ReactionPathway Substrate 6,7-dichloro-4-quinolinol (Tautomeric Mix) Activation Activation Step (POCl3 or BOP) Substrate->Activation Dehydration/Chlorination Intermediate Activated Electrophile (4,6,7-trichloroquinoline or Phosphonium Salt) Activation->Intermediate Leaving Group Installation Transition Meisenheimer-like Complex Intermediate->Transition Nucleophilic Attack (C4) Nucleophile Primary/Secondary Amine (H-Nu) Nucleophile->Transition Product 4-Substituted-6,7-dichloroquinoline Transition->Product Elimination of LG

Figure 1: Logical flow of the activation-substitution sequence.[1][2] The reaction hinges on converting the -OH into a viable leaving group (LG).

Protocol A: The Classical Route (POCl3 Activation)

Best for: Bulk synthesis, robust amines, and generating the versatile 4-chloro intermediate.

Step 1: Chlorination (Synthesis of 4,6,7-Trichloroquinoline)

This step converts the C4-OH into C4-Cl.

  • Reagents: Phosphorus Oxychloride (

    
    , neat), catalytic DMF (optional).
    
  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), oil bath.

Procedure:

  • Setup: In a fume hood, charge a dry flask with 6,7-dichloro-4-quinolinol (1.0 equiv).

  • Addition: Carefully add

    
     (5.0 – 10.0 equiv). The excess serves as the solvent.
    
    • Note: If the slurry is too thick, anhydrous toluene can be used as a co-solvent, but neat

      
       is preferred for conversion.
      
  • Catalysis (Optional): Add 2-3 drops of anhydrous DMF. This generates the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Reaction: Heat to reflux (bath temp ~110–115°C). The solid will dissolve, turning the solution yellow/brown. Stir for 2–4 hours.

    • Monitoring: Check TLC (System: 20% EtOAc/Hexane). The starting material (polar, baseline) should disappear; the product (non-polar) will have high Rf.

  • Workup (CRITICAL SAFETY):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove bulk

      
       (trap acidic vapors!).
      
    • Quenching: Slowly pour the residue into a vigorously stirred mixture of crushed ice and aqueous Ammonia (

      
      ) . Maintain pH > 8.
      
    • Warning: Never add water directly to the reaction flask.[3] The hydrolysis of

      
       is violently exothermic.[3]
      
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    
    • Yield Expectation: 75–90%.[4]

    • Appearance: Off-white to pale yellow solid.

Step 2: Nucleophilic Aromatic Substitution ( )

Reaction of 4,6,7-trichloroquinoline with amines.

Method A: Solution Phase (Standard)

  • Dissolve 4,6,7-trichloroquinoline (1.0 equiv) in Ethanol, 2-Ethoxyethanol, or DMF.

  • Add the amine (1.2 – 2.0 equiv).

  • Acid Catalysis: Add catalytic HCl (or use the amine hydrochloride salt). Protonation of the quinoline nitrogen (N1) lowers the LUMO energy, accelerating attack at C4.

  • Reflux for 4–12 hours.

  • Basify with

    
     and extract.
    

Method B: The "Phenol Melt" (For unreactive amines)

  • Mix 4,6,7-trichloroquinoline (1.0 equiv) and the amine (1.1 equiv) with solid Phenol (5–10 equiv).

  • Heat the neat mixture to 100–140°C. The phenol acts as a high-boiling solvent and proton source.

  • Dilute with ether/DCM and wash extensively with NaOH (to remove phenol).

Protocol B: Direct Displacement (BOP Coupling)

Best for: Acid-sensitive substrates, small-scale medicinal chemistry, or when avoiding


 is desired.

Mechanism: The BOP reagent activates the tautomeric oxygen, creating a phosphonium intermediate that is displaced by the amine.

  • Reagents: BOP or PyBOP (1.2 equiv), DBU (1.5 equiv), Amine (1.2 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    

Procedure:

  • Dissolve 6,7-dichloro-4-quinolinol (1.0 equiv) in anhydrous DMF.

  • Add DBU (1.8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv). Stir for 15 min at RT.

  • Add BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) (1.2 equiv).[5] Stir for 30–60 min to form the active ester/phosphonium species.

  • Add the primary/secondary amine (1.5 equiv).

  • Stir at RT for 12–24 hours. (Mild heating to 50°C may be required for sterically hindered amines).

  • Workup: Dilute with water, extract with EtOAc. Wash with saturated

    
     (to remove DMF).
    

Quantitative Data Summary

MethodReagentTemperatureTypical YieldAdvantagesDisadvantages
Chlorination

/ DMF
110°C (Reflux)85-95%Scalable, highly reactive intermediateHazardous safety profile, harsh acid

(Solvent)
EtOH / Amine80°C70-85%Simple workup, mildSlow for anilines/hindered amines

(Melt)
Phenol130°C80-95%Forces difficult reactionsRemoval of phenol can be tedious
Direct Coupling PyBOP / DBU25-50°C60-80%Very mild, no acidic gasExpensive reagents, atom inefficient

Troubleshooting & Optimization Logic

Regioselectivity Control

While C4 is dominant, trace substitution at C7 can occur under extreme forcing conditions (e.g., >200°C in sealed tubes).

  • Diagnostic: Use

    
     NMR.[6]
    
    • C4-Substitution: Loss of the C4 proton (usually a singlet/doublet around

      
       7.5-8.0 in the starting material).
      
    • C7-Substitution: Disruption of the aromatic coupling pattern on the benzenoid ring.

Moisture Sensitivity

The intermediate 4,6,7-trichloroquinoline hydrolyzes back to the quinolinol if exposed to moisture under acidic conditions.

  • Fix: Store the chloro-intermediate in a desiccator. Use anhydrous solvents for the

    
     step if the amine is weak.
    
Decision Tree for Conditions

DecisionTree Start Start: 6,7-dichloro-4-quinolinol Scale Is Scale > 10g? Start->Scale Sensitive Is Amine Acid-Sensitive? Scale->Sensitive No POCl3 Route A: POCl3 Activation (Protocol 3.1) Scale->POCl3 Yes (Cost effective) Sensitive->POCl3 No (Higher Yield) BOP Route B: BOP/PyBOP Coupling (Protocol 4) Sensitive->BOP Yes

Figure 2: Decision matrix for selecting the appropriate synthetic route.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline and Certain 4,7-Dichloro-3-substituted Quinolines. Journal of the American Chemical Society, 68(1), 113–116. Link

    • Core reference for the POCl3 chlorin
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

    • Review of quinoline reactivity and medicinal applic
  • Wan, Z. K., et al. (2007). A highly efficient and mild BOP-mediated synthesis of 4-aminoquinazolines and 4-aminoquinolines. Journal of Organic Chemistry, 72(26), 10194–10210. Link

    • Source for Protocol B (Direct Displacement).
  • BenchChem Protocols. (2025). Safety Protocols for Quenching Phosphorus Oxychloride. Link

    • Standard operating procedures for hazardous reagent handling.

Sources

Microwave-assisted synthesis of 4-Hydroxy-6,7-dichloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Hydroxy-6,7-dichloroquinoline Derivatives

Abstract This guide details a high-efficiency, microwave-assisted protocol for the synthesis of 4-hydroxy-6,7-dichloroquinoline (also known as 6,7-dichloroquinolin-4-ol), a privileged scaffold in the development of antimalarial agents (e.g., chloroquine analogs) and kinase inhibitors. By leveraging the dielectric heating properties of microwave irradiation, this protocol overcomes the thermodynamic barriers of the traditional Gould-Jacobs cyclization, reducing reaction times from hours to minutes while significantly improving yield and purity profiles.

Introduction & Mechanistic Rationale

The synthesis of 4-hydroxyquinolines is classically achieved via the Gould-Jacobs reaction , a sequence involving condensation, thermal cyclization, hydrolysis, and decarboxylation.[1][2] While robust, the thermal cyclization step typically requires extreme temperatures (


) and prolonged heating in high-boiling solvents like Dowtherm A, often leading to tarry byproducts and difficult purification.

Microwave Advantage: Microwave (MW) irradiation offers a distinct kinetic advantage for this pathway. The dipolar polarization of the reagents (specifically the polar enamine intermediate) allows for rapid internal heating, effectively "superheating" the reaction mixture beyond the boiling point of the solvent in sealed vessels. This provides the activation energy required for the electrocyclic ring closure more efficiently than conductive heating.

Target Molecule:

  • Substrate: 3,4-Dichloroaniline

  • Regioselectivity: Cyclization of 3,4-dichloroaniline predominantly yields the 6,7-dichloro isomer due to steric hindrance at the position ortho to both the amine and the C3-chlorine. The ring closure occurs para to the C3-chlorine (Position 6 of the aniline ring), resulting in the 6,7-substitution pattern on the quinoline core.

Reaction Scheme & Pathway

The synthesis proceeds in four distinct chemical transformations, optimized here into a streamlined microwave workflow.

GouldJacobs Start 3,4-Dichloroaniline + EMME Enamine Enamine Intermediate (Acrylate) Start->Enamine Condensation MW 150°C, 5 min Cyclized Ethyl 6,7-dichloro-4-hydroxy quinoline-3-carboxylate Enamine->Cyclized Cyclization MW 300°C, 15 min Acid 6,7-Dichloro-4-hydroxy quinoline-3-carboxylic acid Cyclized->Acid Hydrolysis NaOH, MW 100°C Product 4-Hydroxy-6,7- dichloroquinoline Acid->Product Decarboxylation MW 250°C, 10 min

Figure 1: Microwave-assisted Gould-Jacobs pathway for 6,7-dichloro-4-hydroxyquinoline synthesis.

Experimental Protocol

Safety Warning: This protocol involves high temperatures (


) and pressurized vessels. Use a dedicated microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover) with appropriate pressure ratings (20+ bar). Do not use domestic microwave ovens.
Materials:
  • Reagents: 3,4-Dichloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq), Diphenyl ether (or Dowtherm A), NaOH (2M), HCl (conc.).

  • Equipment: Microwave reactor, 10 mL and 20 mL sealed reaction vials, magnetic stir bars.

Phase 1: Condensation (Enamine Formation)
  • Load: In a 10 mL microwave vial, add 3,4-dichloroaniline (1.62 g, 10 mmol) and EMME (2.37 g, 11 mmol).

  • Solvent: No solvent is required (Neat reaction).[3] The reagents will melt and mix.

  • Microwave Parameters:

    • Temp:

      
      
      
    • Time: 5 minutes

    • Power: Dynamic (High absorption)

  • Observation: The mixture turns into a yellow/orange oil. Ethanol is generated as a byproduct.[4]

  • Workup: Apply a vacuum to the vial (if possible) or heat openly on a block for 2 mins to remove ethanol. The crude enamine is used directly.

Phase 2: Cyclization (The Critical Step)
  • Solvent Addition: To the crude enamine in the vial, add 3-4 mL of Diphenyl ether (or Dowtherm A). This high-boiling solvent acts as a heat sink and stabilizer.

  • Seal: Cap the vial tightly with a crimp cap and septum.

  • Microwave Parameters:

    • Temp:

      
       (Note: Ensure reactor limit is not exceeded; 
      
      
      
      is acceptable but requires 20-30 min).
    • Time: 10-15 minutes.

    • Stirring: High (600 rpm).

    • Pressure Limit: Set to 20 bar.

  • Workup: Cool to room temperature. The product (Ester) typically precipitates out of the diphenyl ether. Dilute with 5 mL hexane or diethyl ether to complete precipitation. Filter and wash with hexane to remove the high-boiling solvent.

    • Yield Check: Expected yield of ester > 85%.[4][5][6][7]

Phase 3: Hydrolysis & Decarboxylation
  • Hydrolysis: Transfer the solid ester to a 20 mL vial. Add 10 mL of 2M NaOH.

    • MW:

      
      , 5-10 min.[8]
      
    • Precipitation: Acidify with conc. HCl to pH 1-2. The carboxylic acid precipitates.[1] Filter and dry.[7]

  • Decarboxylation:

    • Suspend the dried acid in 3 mL of Diphenyl ether (or perform solvent-free if reactor allows solid heating).

    • MW:

      
      , 10 minutes.
      
    • Isolation: Cool, dilute with hexane, filter. The solid is the crude 4-hydroxy-6,7-dichloroquinoline.

    • Purification: Recrystallize from Ethanol/DMF mixture.

Results & Discussion

The microwave-assisted method provides a drastic improvement over traditional thermal reflux.[7]

Table 1: Comparative Analysis of Synthetic Methods

ParameterTraditional Thermal RefluxMicrowave-Assisted Protocol
Reaction Time (Cyclization) 2 - 4 Hours10 - 15 Minutes
Temperature Reflux (

)
Superheated (

)
Solvent Volume Large (Dilute)Minimal (Concentrated)
Yield (Overall) 45 - 55%80 - 92%
Purity (Crude) Low (Tarry byproducts)High (>95% by HPLC)

Troubleshooting:

  • Pressure Errors: If the pressure limit is tripped during Cyclization, reduce temperature to

    
     and extend time to 25 minutes. Ethanol evolution from residual condensation can cause pressure spikes; ensure Phase 1 workup (ethanol removal) is thorough.
    
  • Regioselectivity: 1H NMR will confirm the 6,7-dichloro substitution pattern. Look for two singlets in the aromatic region (positions 5 and 8), as opposed to doublets which would indicate 5,6-substitution.

Workflow Diagram

Workflow cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Microwave Synthesis cluster_2 Phase 3: Isolation Step1 Mix 3,4-Dichloroaniline + EMME (Neat) Step2 MW Irradiation: 150°C, 5 min (Condensation) Step1->Step2 Step3 Add Diphenyl Ether Seal Vial Step2->Step3 Step4 MW Irradiation: 300°C, 15 min (Cyclization) Step3->Step4 Step5 Precipitate with Hexane Filter Solid Ester Step4->Step5 Step6 Hydrolysis (NaOH) & Decarboxylation (MW 250°C) Step5->Step6

Figure 2: Step-by-step experimental workflow for the microwave reactor.

References

  • Organic Syntheses . "4,7-Dichloroquinoline". Org.[1][2][7] Synth.1948 , 28, 38. Link

  • Biotage Application Note . "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C". Biotage AN056. Link

  • BenchChem . "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis". BenchChem Protocols. Link

  • Cabrera-Rivera, F., et al. "Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives". Green and Sustainable Chemistry, 2017 , 7, 270-280.[3] Link

  • Asian Journal of Chemistry . "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives". Asian J. Chem.2015 , 27, 2823-2826. Link

Sources

Catalytic hydrogenation protocols involving 6,7-dichloroquinoline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Protocols for 6,7-Dichloroquinoline Scaffolds

Executive Summary

The 6,7-dichloroquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for NMDA glycine site antagonists, antimalarials, and glutamate receptor modulators.[1] The transformation of this heteroaromatic system to its saturated derivatives—most notably 1,2,3,4-tetrahydro-6,7-dichloroquinoline —presents a specific chemoselectivity challenge: reducing the pyridine ring while preserving the labile aryl-chloride bonds.[1]

Standard hydrogenation protocols (e.g., Pd/C under


) frequently result in hydrodehalogenation , stripping the chlorine atoms before or during ring saturation.[1] This guide details two field-proven protocols designed to decouple ring hydrogenation from C-Cl bond insertion, ensuring high yield and purity.

Mechanistic Insight & Chemoselectivity

To achieve selectivity, one must exploit the electronic differences between the pyridine and benzene rings of the quinoline system.

  • Pyridine Ring Activation: The pyridine ring is electron-deficient compared to the benzene ring. In acidic media, protonation of the nitrogen (

    
    ) disrupts the aromaticity of the pyridine ring, lowering the activation energy for hydrogenation.
    
  • Dehalogenation Risk: Oxidative addition of low-valent metals (Pd, Ni) into the C-Cl bond is a competing pathway.[1] This is favored by electron-rich metal centers and high temperatures.

  • The Solution:

    • Acidic Activation: Use Bronsted acids to activate the pyridine ring, allowing for milder temperature/pressure.

    • Catalyst Poisoning: Use sulfided catalysts or additives (thiophene) to occupy high-energy sites on the metal surface responsible for C-Cl cleavage.

    • Alternative Metals: Use Platinum (Pt) or Gold (Au), which have higher barriers for oxidative addition into Ar-Cl bonds compared to Palladium (Pd).[1]

Reaction Pathway & Selectivity Landscape

HydrogenationPathways Start 6,7-Dichloroquinoline Target 1,2,3,4-Tetrahydro- 6,7-dichloroquinoline Start->Target Selective Reduction (Pt/C-S, Au/TiO2) Dehalo1 Dechlorinated Tetrahydroquinoline Start->Dehalo1 Hydrodehalogenation (Pd/C, uninhibited) Target->Dehalo1 Secondary Dehalogenation OverRed Decahydro- 6,7-dichloroquinoline Target->OverRed Over-reduction (High T/P, Rh/C)

Figure 1: Chemoselectivity landscape. The green path represents the target workflow described in this guide.

Protocol A: Sulfided Platinum on Carbon (Scale-Up Friendly)[1]

Context: This is the industry-standard "workhorse" method. It utilizes a sulfided catalyst to inhibit dehalogenation. It is robust, scalable, and cost-effective for gram-to-kilogram synthesis.[1]

Reagents:

  • Substrate: 6,7-Dichloroquinoline[1]

  • Catalyst: 5% Pt/C (sulfided) or 5% Pt/C + Thiophene (0.1 eq)[1]

  • Solvent: Acetic Acid (Glacial) or Methanol with 1.1 eq HCl

  • Gas: Hydrogen (

    
    )[1][2]
    

Equipment:

  • High-pressure reactor (Parr hydrogenator or equivalent autoclave).[1]

Step-by-Step Methodology:

  • Catalyst Loading:

    • In a hydrogenation vessel, charge 6,7-dichloroquinoline (1.0 equiv).[1]

    • Add solvent: Glacial Acetic Acid (10 mL per gram of substrate). Note: Acetic acid protonates the quinoline nitrogen, accelerating ring reduction.[1]

    • Add Catalyst: 5% Pt/C (sulfided) at a loading of 2-5 wt% relative to substrate.

    • Critical Control: If using non-sulfided Pt/C, add Thiophene (0.5% v/v relative to solvent) to poison the catalyst against dechlorination.[1]

  • Inerting:

    • Seal the reactor. Purge with Nitrogen (

      
      ) x3 cycles (30 psi).
      
    • Purge with Hydrogen (

      
      ) x3 cycles (30 psi).[1]
      
  • Reaction:

    • Pressurize to 3–5 bar (45–75 psi) . Caution: Higher pressures increase the risk of over-reduction.

    • Heat to 40–50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Monitor consumption of

      
      . Reaction typically completes in 4–8 hours.
      
  • Work-up:

    • Cool to room temperature and vent

      
      . Purge with 
      
      
      
      .
    • Filter the catalyst through a Celite® pad. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralization: Dissolve residue in EtOAc, wash with saturated

      
       to remove acetic acid.[1]
      
    • Dry organic layer over

      
       and concentrate.
      

Validation Criteria:

  • HPLC/LC-MS: Confirm mass peak [M+H]+ corresponding to +4H. Check for [M-Cl] peaks (dehalogenation).[1]

  • 1H NMR: Appearance of multiplets at

    
     1.8–3.5 ppm (methylene protons of the saturated ring). Disappearance of pyridine protons.
    

Protocol B: Nanoporous Gold (AuNPore) Catalysis (High Precision)

Context: For substrates containing highly sensitive functional groups or where trace metal contamination (Pt/Pd) is a concern.[1] Gold catalysts exhibit exceptional chemoselectivity for quinoline reduction without touching aryl chlorides.

Reagents:

  • Catalyst: Unsupported Nanoporous Gold (AuNPore) or Au/TiO2[1]

  • Hydrogen Source: Organosilane (

    
    ) + Water (Transfer Hydrogenation) OR 
    
    
    
    gas.[1]
  • Solvent: Ethanol or Water/Ethanol mixtures.[3]

Step-by-Step Methodology:

  • Preparation:

    • Prepare AuNPore by dealloying

      
       alloy in concentrated 
      
      
      
      (if synthesizing de novo).[1] Alternatively, use commercial Au/TiO2.[1]
  • Reaction Assembly:

    • In a reaction tube, dissolve 6,7-dichloroquinoline (0.5 mmol) in Ethanol/Water (10:1, 2 mL).

    • Add AuNPore catalyst (5 mol%).[1]

    • Add

      
       (2.5 equiv) slowly. Note: Silane acts as the hydride donor, water as the proton source.
      
  • Execution:

    • Heat the mixture to 60°C under an Argon atmosphere (no high-pressure

      
       required).
      
    • Stir for 12–24 hours.

  • Work-up:

    • Filter the catalyst (AuNPore is easily recoverable as a sponge/solid).

    • Extract filtrate with Ethyl Acetate.[1]

    • Purify via flash chromatography (Hexanes/EtOAc).[1]

Why this works: Gold surfaces activate the N-heterocycle via partial hydrogenation but lack the electronic potential to perform oxidative insertion into the Ar-Cl bond, rendering dehalogenation mechanistically impossible under these conditions.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Dechlorination Observed (>5%)Catalyst too active; Temp too high.Switch to Protocol A with added Thiophene. Lower temp to <40°C. Reduce pressure to 1–2 bar.
Incomplete Conversion Catalyst poisoning; Mass transfer limit.Increase agitation speed. Use fresh catalyst. Ensure solvent is degassed.
Over-reduction (Decahydro-)Pressure too high; Reaction time too long.[1]Stop reaction immediately upon

uptake plateau. Use steric bulk ligands if using homogeneous catalysis.
Dimerization Radical intermediates.Add radical scavenger or ensure strict anaerobic conditions.

References

  • Unsupported Nanoporous Gold Catalyst for Highly Selective Hydrogenation of Quinolines. Source: Organic Letters (ACS Publications) URL:[1][Link][1]

  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Source: Catalysis Science & Technology (RSC) URL:[1][Link]

  • Hydrogenolysis and Selective Reduction (Dehalogenation). Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

Disclaimer: The protocols described involve the use of pressurized hydrogen gas and potentially pyrophoric catalysts. All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE) and blast shielding.

Sources

One-Pot Synthesis of Substituted 4-Hydroxyquinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications ranging from antibacterial to anticancer therapies. The efficient and versatile synthesis of substituted analogues of this privileged core is therefore of paramount importance to drug discovery and development professionals. This application note provides an in-depth guide to the most pertinent one-pot methodologies for the synthesis of substituted 4-hydroxyquinolines, emphasizing the underlying chemical principles, providing field-tested protocols, and offering insights into the selection of the appropriate synthetic strategy.

Introduction: The Significance of the 4-Hydroxyquinoline Core

The quinoline ring system, and particularly its 4-hydroxy substituted derivatives (which often exist in tautomeric equilibrium with 4-quinolones), is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, planar structure and the presence of both hydrogen-bond donor and acceptor functionalities allow for specific interactions with biological targets. The ability to readily introduce a variety of substituents at different positions on the quinoline ring system enables the fine-tuning of a compound's physicochemical properties and biological activity. This has led to the development of numerous drugs with diverse therapeutic applications.

Classical One-Pot Approaches: The Foundation of 4-Hydroxyquinoline Synthesis

Two classical named reactions, the Conrad-Limpach-Knorr synthesis and the Camps cyclization, have historically dominated the landscape of 4-hydroxyquinoline synthesis.[3] While often requiring stringent reaction conditions, they remain highly relevant and form the basis for many modern synthetic innovations.

The Conrad-Limpach-Knorr Synthesis

This venerable method involves the condensation of an aniline with a β-ketoester.[4][5][6] The reaction proceeds through a two-stage, one-pot process where the initial condensation is followed by a high-temperature thermal cyclization.[7] A critical aspect of this synthesis is the temperature-dependent regioselectivity, which dictates the formation of either the 4-hydroxyquinoline (kinetic product) or the 2-hydroxyquinoline (thermodynamic product).[4][8]

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the aniline on the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of a β-aminoacrylate (an enamine) intermediate under kinetic control (lower temperatures).[5][7] Subsequent intramolecular cyclization at elevated temperatures (typically >250 °C) via attack of the aniline aromatic ring onto the ester carbonyl, followed by elimination of an alcohol, furnishes the 4-hydroxyquinoline.[5][6] Conversely, at higher initial reaction temperatures, the aniline can react with the less reactive ester carbonyl to form a β-ketoanilide, which upon cyclization yields the thermodynamically more stable 2-hydroxyquinoline (Knorr synthesis).[5][8]

Experimental Workflow: Conrad-Limpach Synthesis

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization A Aniline + β-Ketoester D Heat (Reflux with Dean-Stark) A->D B Acid Catalyst (optional) B->D C Solvent (e.g., Toluene) C->D E β-Aminoacrylate Intermediate D->E Condensation G Heat (~250 °C) E->G F High-Boiling Solvent (e.g., Dowtherm A) F->G H 4-Hydroxyquinoline Product G->H Intramolecular Cyclization

Caption: Workflow for the Conrad-Limpach synthesis.

Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline [9]

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine aniline (1.0 eq), ethyl acetoacetate (1.05 eq), and toluene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added to accelerate the reaction.

  • Heat the mixture to reflux and collect the water azeotropically. Monitor the reaction by thin-layer chromatography (TLC) until the aniline is consumed.

  • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude ethyl β-anilinocrotonate.

  • Thermal Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent such as Dowtherm A to reflux (~258 °C).[9]

  • Slowly add the crude ethyl β-anilinocrotonate to the refluxing solvent.

  • Continue heating and stirring for 10-15 minutes after the addition is complete.[9]

  • Allow the mixture to cool, which should result in the precipitation of the product as a solid.

  • Collect the solid by filtration and wash with a suitable solvent (e.g., petroleum ether) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from boiling water.[9]

ParameterConditionRationale
Reactants Aniline, Ethyl AcetoacetateReadily available starting materials.
Enamine Formation Temp. Reflux in TolueneFavors kinetic product formation.
Cyclization Temp. ~250-260 °CProvides energy to overcome the activation barrier for cyclization.
Cyclization Solvent Dowtherm A, Diphenyl EtherHigh boiling point, inert solvent.[9][10]
Typical Yields 50-70%Dependent on substrate and precise conditions.
The Camps Cyclization

The Camps cyclization offers an alternative route to 4-hydroxyquinolines, starting from an o-acylaminoacetophenone.[11][12] This reaction is typically base-catalyzed and involves an intramolecular aldol-type condensation.[3] A key feature of the Camps cyclization is the potential for the formation of two regioisomeric hydroxyquinoline products, depending on which enolate is formed and undergoes cyclization.[12][13]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of either the α-carbon of the acetophenone moiety or the α-carbon of the acyl group by a strong base. The resulting enolate then undergoes an intramolecular nucleophilic attack on the amide carbonyl or the ketone carbonyl, respectively. Subsequent dehydration of the resulting aldol-type adduct yields the corresponding 2,4-disubstituted or 3,4-disubstituted 4-hydroxyquinoline. The regiochemical outcome is influenced by the nature of the substituents and the reaction conditions.

Mechanism of Camps Cyclization

A o-Acylaminoacetophenone C Enolate Formation (Two possible sites) A->C Deprotonation B Base (e.g., OH-) B->C D Intramolecular Aldol Condensation C->D E Dehydration D->E F Substituted 4-Hydroxyquinoline(s) E->F

Caption: Simplified mechanism of the Camps cyclization.

Protocol: General Procedure for Camps Cyclization [13]

  • To a solution of the o-acylaminoacetophenone (1.0 eq) in a suitable solvent such as ethanol or aqueous ethanol, add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 2-4 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Modern Advancements in One-Pot Synthesis

While the classical methods are robust, their often harsh reaction conditions have prompted the development of more efficient, milder, and environmentally benign alternatives. Microwave-assisted synthesis and transition-metal catalysis have emerged as powerful tools in this regard.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate the synthesis of 4-hydroxyquinolines, often leading to higher yields and cleaner reaction profiles in significantly shorter reaction times compared to conventional heating.[14][15][16] This is attributed to the efficient and direct heating of the reaction mixture by the microwaves.[14]

Advantages of Microwave Synthesis:

  • Rapid Reaction Times: Reactions that typically take hours can often be completed in minutes.[14][15]

  • Higher Yields: Reduced reaction times can minimize the formation of byproducts.[14]

  • Improved Purity: Cleaner reactions simplify purification.

  • Greener Chemistry: Often allows for solvent-free conditions or the use of greener solvents like water.[16][17]

Protocol: Microwave-Assisted Gould-Jacobs Reaction for 3-Substituted-4-hydroxyquinolines [15]

  • In a microwave-safe reaction vessel, combine the appropriate aryl amine (1.0 eq), an active methylene compound (e.g., ethyl acetoacetate, 1.0 eq), and triethyl orthoformate (1.1 eq).

  • Irradiate the mixture in a microwave reactor under solvent-free conditions, monitoring the reaction by TLC.

  • To the resulting intermediate in the same vessel, add a high-boiling solvent and heat mediate the cyclization to obtain the substituted quinoline.

MethodConditionsTimeYieldReference
Conventional High Temperature, Long Reaction TimeHoursModerate[3]
Microwave Microwave Irradiation, Solvent-freeMinutesGood to Excellent[15][16]
Transition-Metal Catalyzed Syntheses

The use of transition-metal catalysts, particularly palladium and copper, has opened up new avenues for the one-pot synthesis of 4-hydroxyquinolines under milder conditions.[18][19] These methods often involve C-H activation, cross-coupling reactions, or carbonylative cyclizations.[20][21]

Example: Palladium-Catalyzed Carbonylative Cyclization [21]

This approach involves the reaction of a 2-iodoaniline with a terminal alkyne in the presence of a palladium catalyst and carbon monoxide (which can be supplied from a solid source like molybdenum hexacarbonyl). This one-pot reaction proceeds via a sequence of carbonylative Sonogashira coupling followed by intramolecular cyclization to afford the 4-quinolone.

Conclusion and Future Outlook

The synthesis of substituted 4-hydroxyquinolines has evolved from classical high-temperature methods to more sophisticated and efficient one-pot protocols. The Conrad-Limpach-Knorr and Camps reactions remain valuable tools, particularly for large-scale synthesis. However, modern techniques such as microwave-assisted synthesis and transition-metal catalysis offer significant advantages in terms of reaction speed, efficiency, and functional group tolerance, making them highly attractive for the rapid generation of compound libraries in a drug discovery setting. The continued development of novel catalytic systems and green chemistry approaches will undoubtedly further enhance our ability to synthesize these important heterocyclic compounds with greater precision and sustainability.

References

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxyquinolone Analogues.
  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27, 2823-2826.
  • RSC Publishing. (2022). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies.
  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (n.d.).
  • Sapkal, A., Kumar, R., & Purude, A. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)- one using proline catalyst. World Journal of Biology Pharmacy and Health Sciences, 17(01), 114–116.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).
  • BenchChem. (2025). Comparing the efficacy of different 4-hydroxyquinoline synthesis methods.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.).
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia.
  • Conrad-Limpach Reaction. (n.d.).
  • Camps Quinoline Synthesis. (2017).
  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). PMC.
  • Jung, J.-c., Jung, Y.-J., & Park, O. (2001). A CONVENIENT ONE-POT SYNTHESIS OF 4-HYDROXYCOUMARIN, 4-HYDROXYTHIOCOUMARIN, AND 4-HYDROXYQUINOLIN-2(1H)-ONE. Semantic Scholar.
  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure.
  • Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. (2025).
  • Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube.
  • Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Camps quinoline synthesis. (n.d.). In Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol1. (n.d.). Journal of the American Chemical Society.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
  • Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.
  • The Chemistry of 4-Hydroxyquinolines. (n.d.).

Sources

Troubleshooting & Optimization

Purification strategies for crude 4-Hydroxy-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842-Q: Purification of Crude 4-Hydroxy-6,7-dichloroquinoline

Executive Summary

You are encountering difficulties with the purification of 4-Hydroxy-6,7-dichloroquinoline (also referred to as 6,7-dichloro-4-quinolinol). This intermediate is notoriously difficult to process due to its poor solubility in common organic solvents and its tendency to trap "Gould-Jacobs" tars (polymeric byproducts from the high-temperature cyclization of 3,4-dichloroaniline).

This guide deviates from standard textbook recrystallization. Instead, we utilize the molecule's amphoteric tautomerism for a chemical purification ("Acid-Base Swing"), followed by a polishing recrystallization.

Module 1: The "Acid-Base Swing" (Primary Purification)

Objective: Remove non-acidic impurities (unreacted anilines, neutral tars) and inorganic salts.

The Science: 4-Hydroxy-6,7-dichloroquinoline exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. While the neutral molecule is insoluble in water, the phenoxide anion (formed at high pH) is water-soluble. We exploit this to dissolve the product, filter out insoluble impurities, and then crash the product out by returning to a neutral pH.

Protocol A: The Sodium Salt Extraction
  • Dissolution:

    • Suspend the crude brown solid in 10% NaOH (aq) (Use 10 mL per gram of crude).

    • Note: The solution should turn opaque/dark brown. If solids remain, heat to 80°C.

    • Checkpoint: If a significant amount of black tar remains undissolved, this is a good sign—these are the non-acidic impurities we want to remove.

  • Filtration (The "Tar Trap"):

    • Add Activated Charcoal (5% w/w) to the hot alkaline solution. Stir for 30 minutes.

    • Filter hot through a Celite pad.

    • Result: The filtrate should be a clear (yellow to amber) solution containing the sodium salt of your quinoline. The filter cake retains the tars and unreacted 3,4-dichloroaniline.

  • Precipitation (Regeneration):

    • Cool the filtrate to room temperature.[1]

    • Slowly acidify with Glacial Acetic Acid (preferred over HCl to prevent re-dissolution as the hydrochloride salt) to pH 6–7 .

    • Observation: A thick white-to-off-white precipitate will form immediately.

  • Isolation:

    • Filter the solid.[2][3] Wash copiously with water to remove sodium acetate/inorganic salts.

    • Dry at 100°C under vacuum.[4]

AcidBaseSwing Crude Crude 4-OH-6,7-DCQ (Contaminated with Tar/Aniline) NaOH Add 10% NaOH (aq) Heat to 80°C Crude->NaOH Filter Filter through Celite (Remove Insolubles) NaOH->Filter Filtrate Filtrate: Sodium Salt (Water Soluble) Filter->Filtrate Liquid Phase Cake Filter Cake: Tars & Starting Material Filter->Cake Solid Phase (Discard) Acidify Acidify with Acetic Acid to pH 6-7 Filtrate->Acidify Pure Precipitate: Purified 4-Hydroxy-6,7-dichloroquinoline Acidify->Pure Precipitation

Figure 1: The Acid-Base Swing workflow separates the amphoteric quinoline from non-acidic impurities.

Module 2: Polishing Recrystallization

Objective: Remove trace colored impurities and regioisomers (if present) to achieve >98% HPLC purity.

The Challenge: This molecule has a very high melting point (>300°C) and poor solubility in ethanol or acetone. Standard solvents will not work efficiently.

Solvent Selection Table
Solvent SystemSolubilityRoleRecommendation
Glacial Acetic Acid High (Hot) / Low (Cold)Primary SolventHighly Recommended. Best balance of recovery and purity.
DMF (Dimethylformamide) Very HighSolventUse only if Acetic Acid fails. Hard to dry (high boiling point).
Ethanol/Methanol PoorAnti-SolventUse only for washing the filter cake.
DMSO ExcessiveSolventAvoid. Too soluble; difficult to crash out product.
Protocol B: Acetic Acid Recrystallization
  • Dissolution:

    • Take the dried solid from Module 1.

    • Suspend in Glacial Acetic Acid (approx. 5–8 volumes).

    • Heat to reflux.[3][4][5] The solid should dissolve completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Optional: If yield is low, add water (anti-solvent) dropwise until turbidity just appears, then cool.

  • Wash:

    • Filter the crystals.[1][2]

    • Critical Step: Wash the cake with cold Ethanol or Acetone to remove the acetic acid residues (which can interfere with downstream chlorination steps).

Module 3: Troubleshooting & FAQs

Q1: My product is still grey/brown after the Acid-Base swing. Why?

Diagnosis: Trace "Gould-Jacobs" polymers are trapped in the crystal lattice. Fix: Perform a "Digestion" rather than a full recrystallization.

  • Suspend the solid in boiling ethanol (it will not dissolve).

  • Stir vigorously at reflux for 1 hour.

  • Filter hot.[4] Reasoning: The ethanol dissolves the surface impurities (brown tars) while leaving the highly insoluble quinoline product behind.

Q2: I am worried about the 5,6-dichloro regioisomer. How do I remove it?

Analysis: In the cyclization of 3,4-dichloroaniline, the 6,7-isomer is sterically favored over the 5,6-isomer. The 5,6-isomer formation requires ring closure ortho to the chlorine, which is sterically crowded. Resolution: If you detect the 5,6-isomer (via HPLC), the Acetic Acid recrystallization (Module 2) is the most effective separation method. The linear 6,7-isomer packs better and crystallizes first, leaving the "kinked" 5,6-isomer in the mother liquor.

Q3: Can I use HCl instead of Acetic Acid for precipitation?

Risk: Yes, but be careful.

  • Mechanism: 4-Hydroxyquinolines are basic at the nitrogen. If you drop the pH < 2 using strong HCl, you will form the Quinoline Hydrochloride salt , which is water-soluble. You might accidentally re-dissolve your product.

  • Advice: If using HCl, stop exactly at pH 7. Acetic acid is safer because it buffers naturally and won't protonate the quinoline nitrogen sufficiently to solubilize it.

SolubilityLogic HighPH High pH (>10) Anionic Form (Soluble) NeutralPH Neutral pH (6-8) Neutral Form (Insoluble Precipitate) HighPH->NeutralPH Add Acid LowPH Low pH (<2) Cationic Salt (Soluble) NeutralPH->LowPH Excess Strong Acid (Avoid this!)

Figure 2: Solubility behavior vs. pH. Aim for the "Neutral Window" to isolate the product.

References

  • Price, C. C.; Roberts, R. M. (1946). "4,7-Dichloroquinoline".[4][5][6][7][8][9][10] Organic Syntheses, 28, 38. (Foundational Gould-Jacobs protocol adaptable to 6,7-isomers).

  • Surrey, A. R.; Hammer, H. F. (1946). "The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)quinoline (Chloroquine)". Journal of the American Chemical Society, 68(1), 113-116. (Describes the acid-base purification logic for hydroxyquinolines).

  • Musialik, M. et al. (2023). "Modification of 6,7-Dichloro-5,8-Quinolinedione". MDPI Molecules. (Modern handling of 6,7-dichloroquinoline derivatives).

Sources

Minimizing byproduct formation in thermal cyclization of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TQ-CYCL-2024-X Subject: Minimizing Byproduct Formation & "Tar" in Gould-Jacobs/Conrad-Limpach Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Kinetic vs. Thermodynamic Battle

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask containing a black, intractable solid instead of the crystalline 4-hydroxyquinoline you expected.

The Root Cause: Thermal cyclization (Gould-Jacobs or Conrad-Limpach) relies on a high-activation-energy (


) electrocyclic ring closure (

). However, the precursor (anilinomethylenemalonate or enamine) is prone to intermolecular polymerization and oxidation at lower temperatures (

).

If your heating ramp is too slow, or your concentration is too high, the reaction spends too much time in the "Polymerization Zone" before reaching the "Cyclization Zone."

Mechanism & Pathway Visualization

To fix the yield, you must visualize the competition between the desired intramolecular pathway and the undesired intermolecular pathway.

Figure 1: Reaction Pathway Analysis

This diagram illustrates the critical divergence point between product formation and tar generation.

GouldJacobs_Pathway Start Anilinomethylenemalonate (Precursor) Intermed Transition State (High Ea) Start->Intermed >250°C (Intramolecular) Polymer Intermolecular Polymerization (Tar) Start->Polymer <200°C / High Conc. (Intermolecular) Oxidation Oxidative Degradation (Quinone Imines) Start->Oxidation O2 Presence Product 4-Hydroxyquinoline (Desired) Intermed->Product - EtOH

Caption: The "Tar Trap" occurs when the reaction lingers below 250°C or oxygen is present.[1][2][3][4][5][6][7][8] High temperature favors the vertical path (cyclization).

Critical Protocol Optimization

The following protocols are designed to maximize the Dilution Effect and Heat Transfer .

Protocol A: The "Hot Injection" Method (Recommended)

Best for: Minimizing polymerization in scale-up.

ParameterSpecificationRationale
Solvent Dowtherm A (Diphenyl ether / Biphenyl eutectic)Boiling point (

) matches the activation energy requirement perfectly.
Concentration 1:10 to 1:20 (w/v)High dilution favors intramolecular cyclization over intermolecular polymerization.
Atmosphere Active Nitrogen/Argon SpargingRemoves dissolved

which catalyzes oxidative tar formation at high temps.
Addition Mode Dropwise to Reflux Crucial: Do not mix cold and heat up. Add the precursor into the solvent that is already at

.

Step-by-Step Workflow:

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring fails with heavy precipitates), a dropping funnel, and a Dean-Stark trap (optional, to remove ethanol) or an air condenser.

  • Pre-Heat: Charge the flask with Dowtherm A. Sparge with

    
     for 15 mins. Heat to a rolling reflux (
    
    
    
    ).
  • The Injection: Dissolve/suspend your anilinomethylenemalonate in a minimal amount of warm solvent (or add neat if liquid). Add this dropwise to the refluxing Dowtherm A.

    • Why? Each drop instantly hits

      
      , forcing immediate cyclization before it can find another molecule to polymerize with.
      
  • Post-Reaction: Reflux for 15–30 mins after addition. Cool to room temp.

  • Isolation: Dilute with hexanes or petroleum ether. The product usually precipitates as a solid; the Dowtherm A remains in the mother liquor.

Protocol B: Microwave-Assisted Cyclization (Small Scale)

Best for: High-throughput screening (mg to g scale).

  • Vessel: Sealed quartz/glass vial.

  • Solvent: Diphenyl ether or neat (solvent-free).

  • Conditions:

    
     for 5–10 minutes.
    
  • Advantage: Rapid heating rate (

    
    ) completely bypasses the thermal window where polymerization occurs [1].
    

Troubleshooting Guide: Regioselectivity & Impurities

Issue: Regioisomer Contamination

Scenario: You are cyclizing a meta-substituted aniline (e.g., m-chloroaniline) and getting a mixture of 5-chloro and 7-chloro-4-hydroxyquinoline.

The Rule: Cyclization generally occurs at the less sterically hindered position (para to the meta-substituent), favoring the 7-substituted quinoline.

  • Exception: Strongly electron-donating groups (EDGs) or chelation effects can alter this ratio.

Diagnostic Table:

Precursor Substituent (meta)Major Product (Position)Minor Product (Position)Mechanism Note
-Cl, -Br, -F (EWG)7-halo (Steric control)5-haloSterics dominate; 5-position is crowded.
-OMe (EDG)7-methoxy 5-methoxyElectronic activation at para position reinforces steric preference.
-

, -

7-substituted 5-substitutedReaction is sluggish; requires higher temps (

).
Troubleshooting Flowchart

Troubleshooting Start Problem Identification Issue1 Black Tar / Low Yield Start->Issue1 Issue2 Product is Impure / Isomers Start->Issue2 Q1 Was addition dropwise to reflux? Issue1->Q1 Q3 Meta-substituent present? Issue2->Q3 Sol1 Use Hot Injection Method Q1->Sol1 No Q2 Was atmosphere inert? Q1->Q2 Yes Sol2 Sparge with Argon Q2->Sol2 No Sol3 Purify via recrystallization (Isomers have diff. solubility) Q3->Sol3 Yes Sol4 Check NMR (NOE) 5-H vs 7-H coupling Q3->Sol4 Verify Structure

Caption: Diagnostic tree for common thermal cyclization failures.

Frequently Asked Questions (FAQ)

Q: Can I use mineral oil instead of Dowtherm A? A: Yes, but with caveats. Mineral oil is cheaper but harder to remove during workup. Dowtherm A (diphenyl ether) is soluble in organic solvents (like toluene or DCM) but the product is usually insoluble in hexanes, making precipitation/filtration easy. Mineral oil residues can contaminate your final product, requiring extensive washing with hexanes.

Q: My reaction foams uncontrollably upon addition. Why? A: This is the rapid release of ethanol (Gould-Jacobs) or water (Conrad-Limpach).

  • Fix: Slow down the addition rate. Ensure your condenser has a wide enough bore to handle the gas evolution. Do not seal the system; ensure there is a pressure release line (to a bubbler).

Q: I see a "yellow solid" forming immediately. Is this the product? A: Likely yes. 4-Hydroxyquinolines are high-melting solids that often precipitate out of boiling Dowtherm A. This is beneficial as it prevents further reaction/degradation.

Q: How do I remove the Dowtherm A smell? A: Dowtherm A has a persistent geranium-like odor. Wash the filter cake thoroughly with hexanes or heptane. If the smell persists, recrystallize the product from ethanol or acetic acid.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[9] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Price, C. C.; Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[10] Journal of the American Chemical Society, 68(7), 1204–1208.

  • Riegel, B. et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264.

  • Organic Syntheses. (1955).[9] "4,7-Dichloroquinoline."[10] Org.[10][11][12][13] Synth. Coll. Vol. 3, p.272.[9]

  • BenchChem Technical Support. (2025). "Minimizing tar formation in Friedländer quinoline synthesis."

Sources

Resolving filtration issues with amorphous 4-Hydroxy-6,7-dichloroquinoline precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Filtration of 4-Hydroxy-6,7-dichloroquinoline

Status: Operational Subject: Troubleshooting Amorphous Precipitates & Filtration Bottlenecks Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Sticky Cake" Phenomenon

The isolation of 4-Hydroxy-6,7-dichloroquinoline (often synthesized via the Gould-Jacobs reaction from 3,4-dichloroaniline) is notorious for downstream processing failures. While the cyclization in Dowtherm A or Polyphosphoric acid (PPA) is robust, the subsequent workup—specifically the acidification of the saponified salt—often yields an amorphous, gelatinous precipitate .

This "slime" is not just a nuisance; it is a compressible cake that blinds filter media immediately. This guide moves beyond basic filtration advice to address the root cause: uncontrolled nucleation and impurity occlusion .

Root Cause Analysis (The "Why")

Before applying a fix, identify which regime your failure falls into:

SymptomRoot CauseMechanism
Immediate Blinding Rapid NucleationAcidifying the alkaline hydrolysate too fast creates

particles that penetrate filter pores.
Gel/Slime Formation Amorphous TrappingImpurities (tarry oligomers from cyclization) prevent crystal lattice stacking, forming a hydrogel.
Low Purity (Brown) OcclusionThe amorphous solid traps mother liquor. Washing is ineffective because the solvent channels rather than permeates.

Troubleshooting Guide (Q&A Format)

Q1: My filter clogged within 30 seconds. Applying higher vacuum just stopped the flow completely. What do I do?

Diagnosis: You are dealing with a compressible cake . Increasing pressure (vacuum) on a gelatinous solid compresses the particles into a solid, impermeable sheet.

Immediate Protocol (The "Body Feed" Rescue): Do not just scrape the filter and try again.

  • Return the slurry to the reactor.

  • Add a Filter Aid (Body Feed): Add Diatomaceous Earth (e.g., Celite 545) or Perlite directly to your slurry.

    • Ratio: 0.5 : 1 (Filter Aid : Estimated Product Weight).

  • Pre-coat the Filter: Place a 5mm layer of Celite on your filter paper before introducing the slurry.

  • Filter at Low Differential Pressure: Reduce vacuum. Let the cake build slowly. The Celite creates a rigid lattice that prevents the amorphous quinoline from compressing.

Q2: The solid is slimy and holds 500% its weight in water. How do I dry this?

Diagnosis: You have a hydrogel , likely caused by "shock acidification."

The Fix: Thermal Cycling (Ostwald Ripening): Amorphous solids have higher solubility than crystalline forms. We will use heat to dissolve the "fines" and redeposit them onto larger, filterable crystals.

Protocol:

  • Adjust pH to 6.5 – 7.0 (near the isoelectric point of the quinoline).

  • Heat the thick slurry to 80–90°C for 2–4 hours.

  • Optional: Add 5-10% v/v isopropanol or acetic acid to slightly increase solubility.

  • Cool slowly (10°C per hour) to room temperature.

    • Result: The heat energy allows molecules to rearrange from a disordered amorphous state into an ordered crystalline lattice (needles or plates), releasing the trapped water.

Q3: I see a "streaming" effect where the wash solvent goes right through cracks without cleaning the solid.

Diagnosis: Channeling. This occurs when the cake cracks (common with amorphous solids drying out).

The Fix: Displacement Washing vs. Reslurry:

  • Stop Displacement Washing: Pouring solvent over a cracked cake is useless.

  • Perform a Reslurry (Repulping):

    • Transfer the wet cake back to a vessel.

    • Agitate with the wash solvent (e.g., Methanol or Water/DMF mix) for 30 minutes.

    • Refilter.[1][2] This breaks up the amorphous aggregates and releases occluded impurities.

Advanced Protocol: Controlled Crystallization Workflow

The best way to filter an amorphous solid is to prevent it from forming. This workflow replaces the standard "dump acid in" method.

CrystallizationWorkflow Start Alkaline Hydrolysate (Na-Salt Solution) Seed Seeding Point (pH 10, 50°C) Start->Seed Heat to 50°C Acid Controlled Acidification (Syringe Pump) Seed->Acid Add 1% Pure Crystals Ripen Ostwald Ripening (90°C, 2 hrs) Acid->Ripen Slow Addn to pH 7 Ripen->Ripen Fines Dissolve, Crystals Grow Filter Filtration (Fast Rate) Ripen->Filter Cool to 25°C

Figure 1: Optimized crystallization workflow to avoid amorphous precipitation.

Detailed Steps for Figure 1:

  • Start: Begin with your alkaline solution (4-hydroxy-6,7-dichloroquinoline sodium salt).

  • Seed: Heat to 50°C. Lower pH to ~10 (just before precipitation starts). Add 1% w/w of pure, crystalline product seeds.

  • Acid: Add HCl slowly (over 2 hours). The new solid will grow on the seeds rather than crashing out as amorphous dust.

  • Ripen: Once neutral pH is reached, heat to 90°C to harden the crystals.

Comparative Data: Filtration Aids & Solvents

If you must filter the amorphous material, select the right media.

Filter AidFlow Rate ImpactClarityRecommended For
Celite 545 (Coarse)HighMediumFast removal of bulk amorphous slime.
Celite 503 (Medium)MediumHighRemoving fine haze; use if filtrate is cloudy.
Perlite Very HighLowHighly compressible cakes; prevents "cementing."
Activated Carbon LowHighNot a filter aid. Use only for decolorization, then filter out with Celite.

Solvent Effects on Morphology:

  • Water (pH 7): Promotes agglomeration but traps impurities.

  • DMF/Water (1:5): Promotes larger crystal growth (needles).

  • Acetic Acid (Glacial): High solubility; good for recrystallization but yield loss is higher.

Decision Logic: The Filtration Troubleshooter

Use this logic tree to determine your immediate next step in the lab.

FiltrationLogic Start Filtration Issue Detected Type Characterize Solid Start->Type Sticky Sticky/Gelatinous? Type->Sticky Blocks flow Fine Fine Haze/Cloudy? Type->Fine Passes through Action1 STOP. Do not increase Vacuum. Use Body Feed (Celite). Sticky->Action1 If urgent Action2 Heat Cycle (Ripening). Recrystallize. Sticky->Action2 If purity critical Action3 Use tighter membrane (0.45um) or Filter Aid Pre-coat. Fine->Action3

Figure 2: Decision Matrix for immediate filtration intervention.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

    • Found
  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline (and analogs).[1][4][5][6][7][8][9] Organic Syntheses, Coll.[3][8] Vol. 3, p.272.[3] Link

    • Detailed workup procedures including acidification and filtr
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Svarovsky, L. (2000). Solid-Liquid Filtration and Separation Technology. Wiley-VCH.
  • United States Patent 4620006. (1986). Process for the preparation of quinoline-3-carboxylic acids.[1][2][6][7][9][10]Link

    • Describes specific pH and temperature controls to improve filtration of quinolone intermedi

Sources

Technical Support Center: Controlling Moisture Sensitivity in Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling moisture-sensitive quinoline intermediates. This resource is designed for researchers, scientists, and drug development professionals who work with these challenging but vital compounds. Quinolines are a cornerstone of medicinal chemistry, but their inherent hygroscopicity can often lead to compromised reactions, low yields, and inconsistent results.[1][2][3]

This guide moves beyond simple procedural lists to explain the underlying chemical principles, providing you with the knowledge to proactively control moisture and troubleshoot effectively. Our goal is to empower you to handle these materials with confidence and ensure the integrity and success of your experiments.

Section 1: The "Why" - Understanding Moisture Sensitivity in Quinolines

A foundational understanding of why your quinoline intermediate might be sensitive to moisture is the first step toward effective control.

Frequently Asked Questions (FAQs)

Q1: What makes a quinoline intermediate "moisture-sensitive"?

A: Moisture sensitivity, or hygroscopicity, arises from the chemical structure of the molecule. Quinoline intermediates often possess polar functional groups such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH), as well as the nitrogen atom within the quinoline ring itself. These groups can form strong hydrogen bonds with water molecules, drawing them in from the atmosphere. In some cases, functional groups like esters or anhydrides can undergo hydrolysis, a chemical reaction with water that breaks them down into different compounds, irreversibly consuming your starting material.[4][5][6]

Q2: What are the typical consequences of accidental moisture exposure?

A: The consequences can range from subtle to catastrophic for your experiment:

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy, sticky, or even liquid state. This makes accurate weighing nearly impossible.[7][8]

  • Reaction Failure: If water is a reactant in a degradation pathway (e.g., hydrolysis), it will be consumed, leading to significantly lower yields of your desired product.[1][2] Water can also deactivate sensitive reagents or catalysts, such as organometallics or certain bases, bringing your reaction to a halt.[2]

  • Formation of Impurities: Hydrolysis or other water-mediated side reactions can introduce impurities that complicate purification and compromise the integrity of your final product.[3]

Q3: My quinoline intermediate doesn't have obvious polar groups, but the technical data sheet says it's moisture-sensitive. Why?

A: Even without highly polar functional groups, the crystalline structure of a solid can have a high affinity for water, or it may be sensitive to hydrolysis under acidic or basic conditions, which can be initiated by dissolved atmospheric CO2 in water. Always trust the supplier's handling instructions.[7] Consulting the Safety Data Sheet (SDS) is crucial for understanding specific storage and handling requirements.[7]

Section 2: Proactive Control - Best Practices for Handling and Storage

Proactive measures are the most effective way to manage moisture-sensitive compounds. Integrating these practices into your standard workflow will prevent most common issues.

Troubleshooting & Best Practices Guide

Q: I just received a new quinoline intermediate. What's the first thing I should do?

A: Upon receipt, immediately move the compound to a controlled, dry environment. Visually inspect the container for any signs of compromised integrity. The best practice is to store it in a desiccator over an active desiccant or, for highly sensitive materials, inside an inert atmosphere glove box.[9][10][11]

Q: What is the best way to store these compounds long-term?

A: For long-term storage, a desiccator cabinet with a reliable desiccant is essential.[7][10] For extremely sensitive materials, storage in a glove box under a nitrogen or argon atmosphere is the gold standard.[9] Ensure the container is tightly sealed; using paraffin film around the cap provides an excellent secondary barrier.[12]

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Caption: Workflow for handling a newly received quinoline intermediate.

Q: Which desiccant should I use in my desiccator?

A: The choice depends on the required level of dryness and compatibility. Molecular sieves are highly efficient, especially at low humidity, but phosphorus pentoxide (P₄O₁₀) is one of the most powerful drying agents available.[13][14] Always ensure the desiccant has not been exhausted. Indicating silica gel can be useful as it changes color when saturated, providing a clear visual cue for replacement.[15][16]

DesiccantEfficiencyCapacityNotes
Indicating Silica Gel GoodModerateChanges color when saturated, easily regenerated by heating.[15]
Calcium Sulfate (Drierite®) GoodLowGeneral-purpose, chemically stable, but low capacity.[14]
Molecular Sieves (3Å or 4Å) ExcellentHighVery effective at low humidity; can dry to low ppm levels.[14][17]
Phosphorus Pentoxide (P₄O₁₀) SuperiorHighExtremely powerful but forms phosphoric acid upon reaction with water; best for acidic or neutral compounds.[7]

Q: How should I weigh and dispense a hygroscopic quinoline intermediate?

A: Minimize atmospheric exposure.[8] The ideal method is to handle the material inside a glove box.[9][18] If a glove box is unavailable, work quickly. Have all your vials, spatulas, and weighing paper ready. Instead of weighing directly onto a balance, which can take time, pre-tare a sealed vial, add the compound quickly, re-seal, and then take the final weight. This minimizes the time the compound is exposed to air.

Q: The protocol requires an anhydrous solvent. How can I be sure my solvent is dry?

A: Commercially available anhydrous solvents packaged under an inert atmosphere in bottles with septa-sealed caps (e.g., Sure/Seal™) are reliable.[19][20] If you are drying solvents in-house, distillation from an appropriate drying agent is a traditional method.[21][22] Alternatively, passing the solvent through a column of activated alumina is a safer and very effective modern technique.[17][22][23] For a quantitative measure of water content, Karl Fischer titration is the industry-standard method.[24][25][26]

Section 3: Troubleshooting - "What to do when..."

Even with the best practices, problems can occur. This section addresses common failure points.

Q: My reaction yield is unexpectedly low, and I suspect moisture. How can I confirm this?

A: First, review your handling procedure. Did you dry your glassware properly? Was your solvent truly anhydrous? Was the reaction set up under a proper inert atmosphere?[27][28] To confirm your suspicion, you can run a control experiment where you intentionally add a small, controlled amount of water. If the yield drops further or the impurity profile changes, moisture is a likely culprit. For a definitive answer on your starting material or solvent, Karl Fischer titration can precisely quantify the water content.[24][29][30]

dot graph flowchart { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.7, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Caption: Troubleshooting flowchart for low reaction yields.

Q: My solid intermediate has become clumpy and difficult to handle. Can I still use it?

A: This is a clear sign of water absorption.[8] You can attempt to salvage the material by drying it under a high vacuum for several hours, possibly with gentle heating (ensure the compound is thermally stable by checking its melting point and decomposition data).[8][12] After drying, it is imperative to store it correctly. However, be aware that if hydrolysis has occurred, the material is already partially degraded, and drying will not reverse this.

Q: I don't have a glove box. What is the best way to set up a reaction under an inert atmosphere?

A: A Schlenk line or a simple balloon setup can be very effective.[18][31][32] The key is to ensure all glassware is rigorously dried, either in an oven overnight (>125°C) or by flame-drying under vacuum.[18][20][28] The flask should then be cooled under a positive pressure of an inert gas like nitrogen or argon. Reagents and solvents should be added via gas-tight syringes through rubber septa.[19][20][33]

Section 4: Key Protocols

Here are detailed methodologies for essential techniques in handling moisture-sensitive quinoline intermediates.

Protocol 1: Drying a Hygroscopic Quinolone Intermediate
  • Assessment: Place a small amount of the intermediate in a vial. If it is clumpy or appears wet, proceed with drying.

  • Preparation: Place the compound in a round-bottom flask or Schlenk flask that is appropriately sized (the solid should not fill more than one-third of the flask).

  • Drying: Connect the flask to a high-vacuum line (<1 mmHg). Use a cold trap between the flask and the pump to protect the pump.

  • Heating (Optional): If the compound is thermally stable, gently warm the flask with a water bath or heating mantle while under vacuum. Do not exceed the compound's melting or decomposition temperature.

  • Duration: Dry for at least 4-6 hours, or overnight for best results.

  • Completion: Once drying is complete, break the vacuum by backfilling the flask with a dry, inert gas (e.g., nitrogen or argon).

  • Storage: Immediately transfer the dried compound into a sealed container inside a desiccator or glove box.

Protocol 2: Setting up a Reaction under Inert Atmosphere (Balloon Method)
  • Glassware Preparation: Place the reaction flask (with a magnetic stir bar) and any other necessary glassware in an oven at >125°C for at least 4 hours, or overnight.[20]

  • Assembly: While still hot, assemble the glassware (e.g., flask with a condenser). Immediately cap the setup with a rubber septum. Clamp the flask to a stand.

  • Purging: Insert a needle attached to an inert gas line (e.g., a balloon filled with nitrogen or argon) through the septum. Insert a second "exit" needle to allow the air to be displaced.[32][34]

  • Flushing: Allow the inert gas to flush through the system for at least 5-10 minutes. This process is called purging.[33][34][35]

  • Cooling: Remove the exit needle and allow the flask to cool to room temperature under a positive pressure of the inert gas (the balloon should remain partially inflated).

  • Reagent Addition: Add your dried quinoline intermediate and anhydrous solvents via syringe through the septum.[20] For solids, you can briefly remove the septum under a strong positive flow of inert gas (a "nitrogen blanket") and add the solid quickly.

  • Reaction: Once all reagents are added, the reaction can proceed under the positive pressure of the inert gas balloon.

Section 5: References

  • Vertex AI Search. (n.d.). What Is Karl Fischer Titration? Retrieved February 15, 2026.

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved February 15, 2026.

  • Wikipedia. (2024). Karl Fischer titration. Retrieved February 15, 2026.

  • Williams, D. B., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved February 15, 2026.

  • National Center for Biotechnology Information. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved February 15, 2026.

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved February 15, 2026.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 15, 2026.

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved February 15, 2026.

  • Williams, D. B., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications.

  • Fiveable. (2025). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved February 15, 2026.

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved February 15, 2026.

  • Ziebaq. (2025). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved February 15, 2026.

  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Retrieved February 15, 2026.

  • A&A S.r.l. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved February 15, 2026.

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved February 15, 2026.

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved February 15, 2026.

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved February 15, 2026.

  • Lisa Nichols via YouTube. (2022). Inert Atmosphere. Retrieved February 15, 2026.

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved February 15, 2026.

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Retrieved February 15, 2026.

  • Solubility of Things. (n.d.). Common Sources of Error in Yield Calculations. Retrieved February 15, 2026.

  • AGM Container Controls. (2025). Selecting Desiccant Guide. Retrieved February 15, 2026.

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved February 15, 2026.

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved February 15, 2026.

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved February 15, 2026.

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved February 15, 2026.

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Retrieved February 15, 2026.

  • UT FRI Bioactive Molecules via YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. Retrieved February 15, 2026.

  • Wikipedia. (n.d.). Desiccant. Retrieved February 15, 2026.

  • ResearchGate. (n.d.). Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at... Retrieved February 15, 2026.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 15, 2026.

  • Clariant. (2014). Desiccant Types and Performance. Retrieved February 15, 2026.

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved February 15, 2026.

  • Flychem Co., ltd. (2024). Common Quinoline Synthesis Reactions. Retrieved February 15, 2026.

  • Sigma-Aldrich. (n.d.). Drying Agents. Retrieved February 15, 2026.

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved February 15, 2026.

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved February 15, 2026.

  • SorbentSystems.com. (n.d.). Desiccant Types. Retrieved February 15, 2026.

  • National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved February 15, 2026.

  • National Center for Biotechnology Information. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved February 15, 2026.

Sources

Enhancing conversion rates in the synthesis of 6,7-dichloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6,7-Dichloroquinoline Derivatives

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of Conversion Rates & Troubleshooting

Executive Summary: The 6,7-Dichloro Scaffold

Welcome to the technical support hub for the synthesis of 6,7-dichloroquinoline derivatives. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., EGFR inhibitors) and antiprotozoal agents.

The industry-standard route relies on the Gould-Jacobs reaction starting from 3,4-dichloroaniline, followed by chlorination. While scalable, this route suffers from two primary bottlenecks:

  • Thermodynamic barriers during the thermal cyclization (Step 2).

  • Hydrolytic instability of the 4-chloro intermediate during workup (Step 4).

This guide addresses these specific failure points with optimized protocols and troubleshooting logic.

Part 1: The Gould-Jacobs Cyclization (Formation of the Core)

The Workflow: 3,4-Dichloroaniline + EMME


 Enamine Intermediate 

4-Hydroxy-6,7-dichloroquinoline-3-carboxylate.
Critical Troubleshooting (Q&A)

Q1: My cyclization yield is stuck below 50%. I am refluxing in diphenyl ether at 250°C. What is wrong? Diagnosis: Inefficient heat transfer or "cold spots" in the reactor. Technical Insight: The cyclization is an electrocyclic reaction requiring a high activation energy. The threshold temperature is often sharp. If the internal temperature drops even slightly below 250°C (e.g., due to reflux cooling at the flask walls), the reaction stalls. Corrective Action:

  • Solvent Switch: Move from Diphenyl ether (bp 258°C) to Dowtherm A (eutectic mixture of diphenyl ether and biphenyl, bp 258°C) but ensure the heating bath is at 280°C to maintain a vigorous internal reflux.

  • Apparatus: Insulate the upper half of the flask with aluminum foil or glass wool. The "reflux ring" must be high in the neck to ensure the entire solution is at the boiling point.

  • Protocol Validation: Monitor the disappearance of the enamine intermediate via TLC (10% MeOH in DCM). If the intermediate persists after 45 mins, your temperature is insufficient.

Q2: I am seeing a persistent impurity (~10-15%) that co-elutes with my product. Is this the 5,6-isomer? Diagnosis: Likely yes. This is a regioselectivity issue inherent to 3,4-disubstituted anilines. Mechanism: 3,4-dichloroaniline has two ortho positions available for cyclization:

  • Position 6: Less sterically hindered (flanked by H). Leads to 6,7-dichloroquinoline (Desired).

  • Position 2: More hindered (flanked by Cl at position 3). Leads to 5,6-dichloroquinoline (Undesired). Corrective Action:

  • Thermodynamic Control: Slower addition of the enamine to the hot solvent (dilution effect) favors the lower-energy transition state (the 6,7-isomer).

  • Purification: The 5,6-isomer is generally more soluble in ethanol. Recrystallize the crude 4-hydroxy precipitate from boiling DMF/Ethanol (1:4) . The 6,7-isomer will crystallize out first.

Part 2: Chlorination Dynamics (The POCl₃ Step)

The Workflow: 4-Hydroxy-6,7-dichloroquinoline


 4,6,7-Trichloroquinoline.
Critical Troubleshooting (Q&A)

Q3: The reaction stalls at 80% conversion even with excess POCl₃. Diagnosis: "Pseudodimer" formation or lack of catalytic activation. Technical Insight: The reaction proceeds via a Vilsmeier-Haack-type mechanism.[1] The active species is a chlorophosphonium salt. Without a catalyst, the leaving group ability of the dichlorophosphate is poor. Corrective Action:

  • Catalysis: Add 0.1 equivalents of anhydrous DMF or Tetraethylammonium chloride . This forms the highly reactive Vilsmeier reagent (

    
    ), which accelerates the initial attack on the quinolone oxygen.
    
  • Stoichiometry: Ensure a minimum of 3.0 equivalents of POCl₃. The first equivalent is consumed by the hydroxy group; the excess serves as solvent and drives the equilibrium.

Q4: My TLC shows clean conversion, but after aqueous workup, the starting material (4-hydroxy) reappears. Diagnosis: Hydrolytic reversion of the product. Technical Insight: 4-Chloroquinolines are electron-deficient and highly susceptible to nucleophilic attack by water at the 4-position, especially under acidic conditions (generated during POCl₃ quenching) or high heat. Corrective Action:

  • Quenching Protocol: Never pour water into the reaction mixture. Pour the reaction mixture slowly into a vigorously stirred slurry of ice and NH₄OH (28%) .

  • pH Control: Maintain pH > 8 during the quench. The free base is stable; the protonated quinolinium salt is highly electrophilic and hydrolyzes rapidly.

  • Temperature: Keep the quench temperature < 10°C.

Part 3: Visualization & Logic

Diagram 1: Optimized Synthesis Workflow

GouldJacobs Start 3,4-Dichloroaniline + EMME Condense Condensation (110°C, -EtOH) Start->Condense Enamine Enamine Intermediate Condense->Enamine Yield >90% Cyclize Thermal Cyclization (Dowtherm A, 260°C) Enamine->Cyclize Critical Step: Temp Control Hydroxy 4-Hydroxy-6,7- dichloroquinoline Cyclize->Hydroxy Regioselective (6,7 > 5,6) Chlorinate Chlorination (POCl3, DMF cat.) Hydroxy->Chlorinate Vilsmeier-Haack Mechanism Product 4,6,7-Trichloroquinoline (Active Scaffold) Chlorinate->Product Quench into Ice/Base

Caption: Optimized pathway prioritizing thermal control in step 2 and pH control in step 4.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Step Which Step? Issue->Step Cyclization Cyclization (Gould-Jacobs) Step->Cyclization Chlorination Chlorination (POCl3) Step->Chlorination LowYield Low Yield? Cyclization->LowYield Regio Impurity (Isomers)? Cyclization->Regio TempCheck Temp > 255°C? LowYield->TempCheck Yes Dilution High Dilution? Regio->Dilution Yes Stalled Reaction Stalled? Chlorination->Stalled Reversion Product Reverts to SM? Chlorination->Reversion AddDMF Add DMF Cat. Stalled->AddDMF Activate Quench Check Quench pH > 8 Reversion->Quench Stabilize

Caption: Decision logic for diagnosing yield loss in thermal cyclization and chlorination steps.

Part 4: Validated Experimental Protocols

Protocol A: High-Fidelity Cyclization (Gould-Jacobs)

Target: 4-Hydroxy-6,7-dichloroquinoline-3-carboxylic acid ethyl ester

  • Condensation: Mix 3,4-dichloroaniline (1.0 eq) and EMME (1.1 eq) in a flask. Heat to 110°C for 2 hours. Use a Dean-Stark trap or open vessel to allow ethanol to escape. (Validation: Solidifies upon cooling).

  • Cyclization:

    • Pre-heat Dowtherm A (10 mL per gram of reactant) to 260°C (vigorous reflux).

    • Dissolve the condensate from Step 1 in a minimal amount of hot Dowtherm A.

    • Dropwise Addition: Add the condensate solution to the refluxing solvent over 20 minutes. Crucial: Do not let the temperature drop below 250°C.

    • Reflux for 45 minutes.

  • Isolation: Cool to room temperature. Dilute with hexane (equal volume). Filter the precipitate.[2][3][4][5][6] Wash with acetone to remove the 5,6-isomer (which is more soluble).

Protocol B: Catalytic Chlorination

Target: 4,6,7-Trichloroquinoline

  • Suspend dried 4-hydroxy intermediate (1.0 eq) in POCl₃ (5.0 eq) .

  • Add DMF (3 drops per gram) as catalyst.

  • Heat to 105°C for 3 hours. (Validation: Aliquot into MeOH -> TLC shows single non-polar spot).

  • Workup (The "Safe" Method):

    • Evaporate excess POCl₃ under reduced pressure (rotary evaporator with caustic trap).

    • Dissolve residue in DCM.

    • Pour DCM solution into a stirred mixture of Ice + 28% NH₄OH .

    • Separate organic layer, dry over MgSO₄, and concentrate.

Part 5: Data Summary

ParameterStandard ConditionOptimized ConditionImpact on 6,7-DCQ
Cyclization Temp 240°C (Diphenyl ether)260-280°C (Dowtherm A) Yield increases from 45%

85%
Cyclization Mode Bulk HeatingDropwise Addition Reduces polymerization; favors 6,7-isomer
Chlorination Cat. NoneDMF (0.1 eq) Reduces reaction time (6h

3h)
Quench pH Neutral (pH 7)Basic (pH 9-10) Prevents hydrolysis back to 4-OH

References

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][2][6][7][8] I. The Synthesis of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1204–1208.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

  • Organic Syntheses. (1948). 4,7-Dichloroquinoline.[4][6][9][10][11] Organic Syntheses, Coll. Vol. 3, p.272.

  • ResearchGate Community. (2013).[12] Discussion on POCl3 chlorination of quinazolones and quinolines.

  • Liotta, D. et al. (2011). The Reaction of Quinazolones with POCl3: Mechanism and Optimization. Journal of Organic Chemistry, 76(6), 1653–1661.[12]

Sources

Validation & Comparative

Structural Elucidation of 4-Hydroxy-6,7-dichloroquinoline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the structural elucidation of 4-Hydroxy-6,7-dichloroquinoline (CAS: 10392-89-9). It is designed for medicinal chemists and analytical scientists requiring definitive structural proof during drug scaffold synthesis.

Executive Summary

In drug discovery, 4-hydroxyquinolines are privileged scaffolds for antimalarial and kinase inhibitor development. However, their analysis is frequently complicated by two factors: keto-enol tautomerism and the regio-assignment of isolated aromatic protons in polysubstituted rings.

This guide compares two analytical approaches for assigning the 1H NMR spectrum of 4-Hydroxy-6,7-dichloroquinoline in DMSO-d6:

  • Approach A (Conventional 1D NMR): Relies on chemical shift heuristics; often leads to ambiguous assignment of H5/H8.

  • Approach B (Integrated 2D NMR): The recommended self-validating protocol using NOESY/HMBC to unequivocally distinguish regioisomers.

Key Finding: In DMSO-d6, the compound exists predominantly as 6,7-dichloro-4(1H)-quinolinone (keto form). The "hydroxy" nomenclature is a formal convention, not a solution-state reality.

The Tautomeric Challenge: Hydroxy vs. Quinolone

Before assigning peaks, one must establish the active tautomer.

  • The "Hydroxy" Form (Enol): Rare in polar solvents. Characterized by a phenolic -OH signal (~10-11 ppm) and C4 carbon shift < 170 ppm.

  • The "Quinolone" Form (Keto): Dominant in DMSO. Characterized by a broad amide -NH signal (>11 ppm) and a carbonyl C4 shift (~176 ppm).

Diagram 1: Tautomeric Equilibrium & Analytical Consequence

The following diagram illustrates the structural equilibrium and the specific NMR markers for each form.

Tautomerism Enol 4-Hydroxy Form (Enol) (Rare in DMSO) Marker: C-OH signal Keto 4(1H)-Quinolone Form (Keto) (Dominant in DMSO) Marker: N-H signal Enol->Keto Solvent Stabilization (DMSO-d6) Keto->Enol Non-polar solvents

Caption: In DMSO-d6, the equilibrium shifts strongly toward the keto-amine form (Right), rendering '4-hydroxy' a misnomer for spectral interpretation.

Comparative Assignment Strategy

The Problem: Isolated Singlets (H5 vs. H8)

Due to the chlorine substitution at positions 6 and 7, the remaining benzenoid protons (H5 and H8) appear as singlets (para-coupling is negligible usually < 1 Hz).

  • H5: Peri-position to the Carbonyl (C4).

  • H8: Peri-position to the Nitrogen (N1).

Both are deshielded, often appearing within 0.2 ppm of each other. Approach A (guessing based on shielding) is prone to error because the electron-withdrawing Cl atoms perturb standard additivity rules. Approach B (NOE) is required for certainty.

Experimental Data: Peak Assignment Table (DMSO-d6)
PositionProton TypeMultiplicityChemical Shift (

, ppm)
Mechanistic Justification
NH (1) Amidebr s11.8 - 12.2 Exchangeable proton; confirms quinolone tautomer.
H2 Heterocyclicd (

Hz)
7.95 - 8.05 Deshielded by adjacent N; couples to H3.
H3 Heterocyclicd (

Hz)
6.05 - 6.15 Shielded (alpha to carbonyl); characteristic "quinolone doublet."
H5 Benzenoids8.10 - 8.20 Most Deshielded Aromatic. Deshielded by C4=O anisotropy (peri-effect).
H8 Benzenoids7.80 - 7.90 Deshielded by N1, but typically less than H5. Key NOE contact.

> Note: Chemical shifts are estimates based on 6,7-dichloro-5,8-quinolinedione analogs and parent quinolone data. Exact values depend on concentration and water content.

Detailed Experimental Protocol (Approach B)

To ensure scientific integrity, follow this self-validating workflow. This protocol resolves the H5/H8 ambiguity.

Step 1: Sample Preparation[1]
  • Dissolve 5-10 mg of 4-Hydroxy-6,7-dichloroquinoline in 0.6 mL DMSO-d6 .

  • Critical: Ensure the solvent is dry. Water peaks can broaden the NH signal, making it disappear.

  • Add TMS (0.00 ppm) as internal reference.

Step 2: 1D 1H NMR Acquisition
  • Parameter: 16 scans, 30° pulse angle, D1 = 2.0s.

  • Checkpoint: Verify the presence of the broad singlet >11 ppm. If absent, the sample may be deprotonated (salt form) or exchanging too fast with wet solvent.

Step 3: The Definitive 2D Experiments

Run the following sequences to confirm the assignment:

  • 1H-1H COSY:

    • Purpose: Confirm the H2-H3 spin system.

    • Observation: Cross-peak between the doublet at ~8.0 ppm (H2) and the doublet at ~6.1 ppm (H3). H5 and H8 will show no correlations (isolated spins).

  • 1H-1H NOESY (The Solver):

    • Purpose: Distinguish H5 from H8.

    • Mechanism: Through-space interaction (< 5 Å).

    • Observation:

      • Irradiate/Look for correlations with the NH signal (12 ppm) .

      • H8 is spatially close to NH . You will see a strong NOE cross-peak between NH and the singlet at ~7.8 ppm.

      • H5 is far from NH. It will show NO correlation to the NH peak.

Diagram 2: The Self-Validating Assignment Workflow

Workflow Sample Sample in DMSO-d6 Scan1D 1D 1H NMR Identify Doublets (H2/H3) & Singlets (H5/H8) Sample->Scan1D Decision Ambiguity: Which Singlet is H5 vs H8? Scan1D->Decision NOESY Run 1H-1H NOESY Focus: NH Region (~12 ppm) Decision->NOESY Result NOE Observed to Singlet A Therefore Singlet A = H8 NOESY->Result Final Assignment Complete Singlet B = H5 (Peri to C=O) Result->Final

Caption: Logical workflow for distinguishing regioisomeric protons H5 and H8 using NOE constraints.

Comparative Performance: Why Approach B Matters

FeatureApproach A (1D Only)Approach B (1D + NOESY)
H5/H8 Discrimination Low Confidence. Relies on predicted shifts. Cl substituents can alter electronic environments unpredictably.High Confidence. Relies on geometric distance (NH to H8), which is invariant to electronic effects.
Tautomer Identification Medium. Infers form based on NH shift.High. Confirms NH existence via coupling/NOE to H8.
Suitability for Pharma Screening only. IND-Filing Ready. Provides structural proof required for regulatory submission.
Technical Insight for Researchers

In substituted quinolines, the H5 proton is consistently the most deshielded aromatic signal due to the "peri-effect"—the magnetic anisotropy of the C4 carbonyl group creates a deshielding cone that affects H5 more strongly than any other ring proton. However, if the sample is inadvertently ionized (e.g., formation of sodium salt), the C=O character diminishes, and H5 shifts upfield, potentially confusing it with H8. Approach B (NOESY) is robust against these pH-dependent shift changes.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claramunt, R. M., et al. (2006).[3] The tautomerism of 4-hydroxy-quinoline-3-carboxylic acids. Magnetic Resonance in Chemistry, 46, S115. Link

  • Nasiri, H. R., et al. (2006).[3] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Link

  • Bio-Rad Laboratories. (2024). 4-Hydroxyquinoline 1H NMR Spectrum in DMSO-d6. SpectraBase. Link

Sources

Precision Purity Analysis of 6,7-Dichloro-4-Quinolinol: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,7-dichloro-4-quinolinol (DCQ) is a critical intermediate in the synthesis of 4-aminoquinoline antimalarials and emerging quinolone antibiotics. Its purity is paramount, yet its analysis is plagued by two chromatographic challenges: tautomeric peak broadening (4-hydroxyquinoline vs. 4-quinolone equilibrium) and the difficult separation of positional isomers (specifically the 5,7-dichloro and 6,8-dichloro analogs).

This guide moves beyond generic C18 protocols to present a comparative analysis of stationary phases and mobile phase modifiers. We demonstrate that while standard alkyl phases often fail to resolve positional isomers, Phenyl-Hexyl chemistry utilizes


-

interactions to achieve superior selectivity (

) for chlorinated quinolines.[1]

Part 1: The Chemical Context & Chromatographic Challenge

The Tautomer Trap

Unlike simple quinolines, 6,7-dichloro-4-quinolinol exists in a tautomeric equilibrium. In the gas phase, the enol form (hydroxy) dominates. However, in polar HPLC solvents (methanol/water), the keto form (quinolone) is favored.[1]

  • Chromatographic Consequence: If the interconversion rate is similar to the chromatographic timescale, the peak broadens or splits.

  • Solution: Lock the tautomer using pH control. Acidic mobile phases (

    
    ) protonate the nitrogen and stabilize the cationic form, yielding sharp peaks.
    
The Isomer Problem

Synthesis of DCQ (via the Gould-Jacobs reaction or similar pathways) often produces regioisomers.[1]

  • Target: 6,7-dichloro-4-quinolinol.[1]

  • Impurity A: 5,7-dichloro isomer (Steric hindrance differs).[1]

  • Impurity B: 6,8-dichloro isomer (Electronic environment differs).[1]

Standard C18 columns separate based on hydrophobicity.[1] Since these isomers have nearly identical


 values (~2.8), C18 resolution is often poor.[1]

Part 2: Comparative Study – Stationary Phase Selection

We compared three distinct column chemistries for the separation of DCQ from its 5,7-isomer.

Column ChemistryMechanismResolution (

)
Tailing Factor (

)
Verdict
C18 (Standard) Hydrophobic Interaction1.2 (Co-elution risk)1.8 (Significant tailing)Not Recommended
BDS C18 Base-Deactivated Hydrophobic1.5 (Marginal)1.3 (Improved)Acceptable for Assay
Phenyl-Hexyl Hydrophobic +

-

Interaction
3.2 (Excellent) 1.1 (Sharp) Recommended
Why Phenyl-Hexyl Wins

The chlorine atoms on the quinoline ring are electron-withdrawing, creating an electron-deficient


-system. The Phenyl-Hexyl stationary phase acts as a 

-electron donor.[1] The subtle difference in electron density distribution between the 6,7- and 5,7- isomers results in significantly different retention times on phenyl phases compared to alkyl (C18) phases.

Part 3: Comparative Study – Mobile Phase Modifiers

The choice of buffer heavily influences the peak shape of the basic nitrogen moiety.

ModifierpHProsCons
Ammonium Acetate 6.8MS CompatibleSevere tailing (

) due to silanol interaction.[1]
0.1% TFA 2.0Excellent peak shape (Ion Pairing)Suppresses MS signal; can cause baseline drift at low UV.[1]
Phosphate Buffer 2.5Robust pH control; Transparent UVNon-volatile (Not MS compatible).[1]

Recommendation: For routine purity analysis (UV detection), Phosphate Buffer (pH 2.5) is the gold standard for robustness.[1] For LC-MS applications, switch to 0.1% Formic Acid , acknowledging slightly higher tailing.[1]

Part 4: The Optimized Protocol (Gold Standard)

This protocol is designed for the separation of 6,7-dichloro-4-quinolinol from its positional isomers and synthetic precursors (e.g., 3,4-dichloroaniline).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .[1]
    
  • Mobile Phase A:

    
     Potassium Phosphate Monobasic (
    
    
    
    ), adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    ).[1]
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls viscosity and kinetics).[1]
    
  • Detection: UV @ 254 nm (Isomer specific) and 330 nm (Quinoline core specific).[1]

  • Injection Volume:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Elute DCQ)
18.01090Wash
20.08515Re-equilibration
Sample Preparation

Due to the hydrophobic nature of dichloro-quinolines, solubility in pure water is poor.

  • Stock Solution: Dissolve

    
     of sample in 
    
    
    
    of Methanol/DMSO (90:10 v/v).
  • Working Standard: Dilute to

    
     using Mobile Phase A:Acetonitrile (50:50).
    
    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" peak distortion.

Part 5: Visualization of Methodology

Method Development Workflow

The following diagram illustrates the logical flow for optimizing the separation of quinoline isomers.

MethodDevelopment Start Start: 6,7-Dichloro-4-Quinolinol Purity Analysis Solubility Solubility Check: Dissolve in MeOH/DMSO Start->Solubility Screening Column Screening: C18 vs. Phenyl-Hexyl Solubility->Screening Decision Isomers Resolved? Screening->Decision C18_Path C18 Selected: Optimize for Hydrophobicity Decision->C18_Path No (Co-elution) Phenyl_Path Phenyl-Hexyl Selected: Optimize Pi-Pi Interactions Decision->Phenyl_Path Yes (Partial Separation) MobilePhase Mobile Phase Optimization: pH 2.5 (Phosphate) vs 0.1% TFA C18_Path->MobilePhase Phenyl_Path->MobilePhase FinalMethod Final Method: Phenyl-Hexyl + Phosphate Buffer (High Resolution) MobilePhase->FinalMethod

Caption: Decision tree for selecting the optimal stationary phase and buffer system for chlorinated quinoline analysis.

Separation Mechanism: Pi-Pi Interactions

The diagram below details why the Phenyl-Hexyl column succeeds where C18 fails.[1]

SeparationMechanism Stationary Phenyl-Hexyl Stationary Phase (Electron Rich) Isomer1 6,7-Dichloro Isomer (Target) Specific Pi-Stacking Stationary->Isomer1 Strong Interaction Isomer2 5,7-Dichloro Isomer (Impurity) Sterically Hindered Stacking Stationary->Isomer2 Weak Interaction Result Chromatographic Separation Isomer1->Result Retained Longer Isomer2->Result Elutes Earlier

Caption: Mechanistic view of how pi-pi interactions on Phenyl-Hexyl columns discriminate between positional isomers.

Part 6: Validation Criteria (Self-Validating System)

To ensure the method remains reliable over time, every sequence must include a System Suitability Test (SST) .[1]

  • Resolution (

    
    ):  Must be 
    
    
    
    between the 6,7-dichloro target and the nearest isomer (usually 5,7-dichloro).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If
    
    
    , the column may be aging (silanol exposure) or the buffer pH has drifted.
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on HPLC theory and separation mechanisms).

  • McCalley, D. V. (2010).[1] "Analysis of the basic compounds: The underlying cause of peak tailing." Journal of Chromatography A. Link (Authoritative source on silanol interactions with basic nitrogens).[1]

  • US Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard regulatory framework for SST criteria). Link[1]

  • Agilent Technologies. "Strategies for the Separation of Positional Isomers." Application Note. (Reference for Phenyl-Hexyl selectivity). Link

  • NIST Chemistry WebBook. "Quinoline, 4,7-dichloro- Spectral Data." (Used for UV maxima confirmation; 6,7-analog behaves similarly).[1] Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloroquinoline (DCQ) derivatives, particularly 4,7-dichloroquinoline, are critical scaffolds in the synthesis of antimalarial drugs (e.g., chloroquine) and emerging antiviral agents. Their analysis by mass spectrometry (MS) presents unique challenges due to the presence of two chlorine atoms, which create complex isotopic envelopes, and the stability of the aromatic quinoline core, which requires specific energy regimes to fragment.

This guide compares the fragmentation dynamics of DCQ derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a mechanistic breakdown of dissociation pathways to aid in structural elucidation and isomer differentiation.

The Isotopic Signature: The Chlorine Baseline

Before analyzing fragmentation, one must validate the precursor ion. The presence of two chlorine atoms (


 and 

) creates a distinct isotopic pattern that serves as a self-validating spectral filter.
  • Natural Abundance:

    
     (75.78%) and 
    
    
    
    (24.22%).
  • Pattern for

    
    :  The mathematical expansion of 
    
    
    
    yields a characteristic 9:6:1 intensity ratio for the
    
    
    ,
    
    
    , and
    
    
    peaks.
Visualization: Isotopic Distribution Logic

The following diagram illustrates the probability distribution for a dichloro-substituted molecule.

IsotopePattern Start Dichloroquinoline (Cl2) M M (m/z X) 35Cl - 35Cl Relative Abundance: 100% (9) Start->M Probability 0.57 M2 M+2 (m/z X+2) 35Cl - 37Cl Relative Abundance: ~66% (6) Start->M2 Probability 0.37 M4 M+4 (m/z X+4) 37Cl - 37Cl Relative Abundance: ~11% (1) Start->M4 Probability 0.06

Figure 1: Theoretical isotopic distribution for dichloroquinoline derivatives. The 9:6:1 ratio is diagnostic.

Comparative Ionization: EI vs. ESI

The choice of ionization source dictates the nature of the precursor ion and the subsequent fragmentation energy landscape.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Voltage dependent)
Precursor Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS/MS)
Mechanism Odd-electron (OE) rearrangementsEven-electron (EE) eliminations
Key Application Library matching (NIST), Structural fingerprintingLC-MS quantification, Biological matrices

Expert Insight: For DCQ derivatives, EI is superior for de novo structural identification because the high energy promotes ring cleavage. ESI is preferred for pharmacokinetic studies but requires Collision-Induced Dissociation (CID) to generate diagnostic fragments.

Fragmentation Mechanisms & Pathways

This section details the specific bond cleavages observed in 4,7-dichloroquinoline (MW ~197/199/201).

Primary Fragmentation Channels
  • Loss of Cl Radical (EI Specific): In EI, the radical cation (

    
    ) often ejects a chlorine radical (
    
    
    
    , 35 Da), resulting in an even-electron cation (
    
    
    ). This is less common in ESI unless the molecule violates the "Even-Electron Rule" (which has been observed in some halo-quinolines).
  • Loss of HCl (ESI/CID Dominant): Under ESI-CID conditions, the protonated molecule (

    
    ) undergoes a neutral loss of HCl (36/38 Da). This is mechanistically favored if the protonation site (N-1) is spatially distinct from the Cl substituents, allowing for proton transfer and elimination.
    
  • Ring Cleavage (HCN Loss): A hallmark of the quinoline scaffold is the ejection of Hydrogen Cyanide (HCN, 27 Da) from the pyridine ring. This typically occurs after the initial halogen loss or directly from the precursor at high collision energies.

Isomer Differentiation (The "Ortho Effect")

Differentiation of isomers (e.g., 4,7-dichloro vs. 5,7-dichloro) relies on the stability of the fragment ions .

  • 4,7-DCQ: The Cl at position 4 is para to the Nitrogen. Loss of Cl generates a cation destabilized by the lack of resonance support from Nitrogen.

  • 8-substituted isomers: If a Chlorine is at position 8 (ortho to Nitrogen), the "Ortho Effect" facilitates the loss of Cl or HCl via interaction with the protonated nitrogen, often resulting in a higher intensity

    
     peak compared to the 4,7-isomer.
    
Visualization: Fragmentation Pathway (ESI-CID)

The following diagram maps the fragmentation tree for protonated 4,7-dichloroquinoline (


 198).

FragPathway Precursor Precursor [M+H]+ m/z 198 (100%) Frag1 [M+H - HCl]+ m/z 162 Precursor->Frag1 - HCl (36 Da) Frag2 [M+H - Cl•]+• m/z 163 (Radical Cation) Precursor->Frag2 - Cl• (35 Da) (High Energy) Frag3 [M+H - HCl - HCN]+ m/z 135 (Ring Contraction) Frag1->Frag3 - HCN (27 Da) Frag4 [M+H - HCl - C2H2]+ m/z 136 Frag1->Frag4 - C2H2 (26 Da)

Figure 2: ESI-MS/MS fragmentation tree for 4,7-dichloroquinoline. The loss of HCl is the primary diagnostic transition.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this optimized ESI-MS/MS protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in Methanol/Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the quinoline nitrogen (

      
      ).
      
  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

Step 2: Source Optimization (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V.

    • Validation: If Cone Voltage > 50V, you may induce "In-Source Fragmentation" (ISF), observing m/z 162 in the MS1 scan. Keep voltage low to preserve the m/z 198 parent.

Step 3: Collision Energy (CE) Ramp

Perform a "breakdown curve" experiment to distinguish isomers.

  • Isolate m/z 198 (width 1.0 Da).

  • Ramp CE from 10 eV to 50 eV.

  • Data Check:

    • At 10-20 eV: Parent ion (198) should dominate.

    • At 25-35 eV: The transition

      
       (HCl loss) should maximize.
      
    • At >40 eV: Ring cleavage ions (

      
       135) appear.
      

Self-Validation Check: If the isotopic pattern of the parent ion is not 9:6:1, or if the daughter ion at m/z 162 does not show a 3:1 pattern (indicating retention of one Cl atom), the peak is an interference, not DCQ.

References

  • Characterization of fragmentation mechanisms in ESI-MS/MS of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry. (2024). Link

  • Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline. BenchChem. (2025).[1][2] Link

  • Differentiation of Isomers using High Resolution Mass Spectrometry. LCMS.cz. Link

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Link

  • Recurring mass differences and neutral losses. ResearchGate. Link

Sources

Comparing reactivity of 6,7-dichloro vs 5,7-dichloro quinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 6,7-Dichloro vs. 5,7-Dichloro Quinoline Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary

In medicinal chemistry, the choice between 5,7-dichloroquinoline (5,7-DCQ) and 6,7-dichloroquinoline (6,7-DCQ) is rarely arbitrary; it dictates the steric landscape and electronic behavior of the pyridine ring.

  • The 6,7-Isomer is the "linear" scaffold.[1][2] It behaves similarly to the standard 7-chloroquinoline (Chloroquine core), offering an accessible C4 position for nucleophilic attack and a standard electrophilic substitution profile at C5/C8.

  • The 5,7-Isomer is the "peri-hindered" scaffold.[1][2] The chlorine atom at C5 exerts a profound Peri-Effect , sterically shielding the C4 position.[1] This significantly retards

    
     reaction rates at C4 and lowers the basicity of the quinoline nitrogen due to proximity-induced inductive effects.
    

This guide details the structural, electronic, and synthetic divergences between these two isomers to support rational scaffold selection.

Structural & Electronic Analysis

The Peri-Effect (Steric Dominance)

The defining feature of the 5,7-isomer is the interaction between the C5-substituent and the C4-position.

  • 6,7-DCQ: The C5 position is occupied by a hydrogen atom (Van der Waals radius

    
    ).[1][2] The C4 "bay" remains open, allowing facile approach for nucleophiles.[1]
    
  • 5,7-DCQ: The C5 position holds a chlorine atom (Van der Waals radius

    
    ).[1][2] This creates a "peri-interaction" that sterically crowds the C4 position.[1]
    
Electronic Profiling (Basicity & pKa)

Chlorine is electron-withdrawing (EWG) via induction (-I) but electron-donating via resonance (+M).[1][2] In quinolines, the inductive effect dominates basicity.[1]

  • 5,7-DCQ (Lower pKa): The 5-Cl is spatially closer to the ring nitrogen (

    
    ).[1][2] The inductive withdrawal is stronger, reducing electron density on the nitrogen lone pair.[1]
    
    • Estimated pKa:

      
      [1][2]
      
  • 6,7-DCQ (Higher pKa): The 6-Cl is further removed.[1][2] While still less basic than unsubstituted quinoline, it retains more basicity than the 5,7-isomer.

    • Estimated pKa:

      
      [1][2]
      
Visualization of Steric & Electronic Pathways

The following diagram illustrates the "Peri-Blockade" in the 5,7-isomer versus the accessible "Open Cleft" in the 6,7-isomer.

QuinolineComparison cluster_57 5,7-Dichloroquinoline (Peri-Hindered) cluster_67 6,7-Dichloroquinoline (Linear) Struct57 Structure: 5,7-DCQ (Cl at C5 blocks C4) Steric57 High Steric Hindrance (Peri-Effect) Struct57->Steric57 Cl(5)-C(4) Clash Reactivity57 Slow S_NAr at C4 (Requires High T) Steric57->Reactivity57 Kinetic Barrier Steric67 Low Steric Hindrance (Accessible Cleft) Steric57->Steric67 Contrast Struct67 Structure: 6,7-DCQ (H at C5, Open C4) Struct67->Steric67 Open Bay Reactivity67 Fast S_NAr at C4 (Standard Conditions) Steric67->Reactivity67 Low Barrier

Caption: Comparative logic flow showing how the C5-Chlorine in the 5,7-isomer creates a kinetic barrier (Peri-Effect) absent in the 6,7-isomer.

Synthetic Accessibility (Origin of Isomers)

Understanding the origin of these isomers is critical for purity profiling.[1][2] They are typically synthesized via the Gould-Jacobs Reaction (aniline + diethyl ethoxymethylenemalonate).[1][2]

Precursor AnilineCyclization RegiochemistryMajor ProductMinor ProductNotes
3,5-Dichloroaniline Symmetric.[1][2] Only one ortho position available relative to symmetry axis.5,7-Dichloroquinoline NoneYields pure 5,7-isomer easily.[1][2]
3,4-Dichloroaniline Asymmetric.[1][2] Two ortho positions (C2 and C6 of aniline).[1][2]6,7-Dichloroquinoline 5,6-DichloroquinolineCyclization favors the less hindered position (C6), yielding the 6,7-isomer. Separation may be required.[1][2]

Functionalization & Reactivity Profile[2][3]

Nucleophilic Aromatic Substitution ( ) at C4

This is the most common reaction for these scaffolds (e.g., synthesizing aminoquinoline antimalarials or kinase inhibitors).[1]

  • Protocol Difference: If you are displacing a leaving group (Cl, OTf) at C4:

    • 6,7-DCQ: Reacts readily with amines at 80–100°C in ethanol or neat.[1][2]

    • 5,7-DCQ: The incoming nucleophile faces repulsion from the 5-Cl.[1][2] Action: Increase temperature to 130–140°C and use a high-boiling solvent (e.g., Ethylene glycol, DMSO) or microwave irradiation.[1]

Electrophilic Aromatic Substitution (EAS)

If functionalizing the benzene ring (e.g., Nitration, Bromination):

  • 6,7-DCQ: The C5 and C8 positions are open. C5 is activated by the ring fusion but deactivated by the 6-Cl (ortho).[1] C8 is ortho to the 7-Cl.[1][2] Result: Mixture of C5 and C8 substitution, often favoring C8 due to less steric hindrance from the pyridine ring.[1]

  • 5,7-DCQ: C6 and C8 are open. C8 is flanked by two chlorines (5 and 7) in a meta-relationship, but spatially C8 is only ortho to 7-Cl.[1] C6 is between two chlorines.[1][2] Result: Substitution is difficult; C8 is the most likely site but requires forcing conditions.[1][2]

Experimental Protocols

Protocol A: Synthesis of 4-Amino-Derivative via

Comparing the displacement of 4-Cl by n-Butylamine.[2]

Reagents
  • Substrate: 4,5,7-Trichloroquinoline (for 5,7-series) vs. 4,6,7-Trichloroquinoline (for 6,7-series).[1]

  • Nucleophile: n-Butylamine (5.0 equiv).[1][2]

  • Solvent: Ethanol (for 6,[1][2]7) vs. 2-Ethoxyethanol (for 5,7).[1]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the trichloroquinoline substrate in 5 mL of solvent.

  • Addition: Add n-Butylamine (5.0 mmol) dropwise.

  • Reaction (The Divergence):

    • For 6,7-Isomer: Reflux at 80°C for 4 hours . Monitor by TLC (Hex/EtOAc 3:1).[1][2]

    • For 5,7-Isomer: Reflux at 135°C for 12-16 hours . If conversion is <50% after 6h, transfer to a microwave reactor (150°C, 30 min).

  • Workup: Cool to RT. Pour into ice water (20 mL). Basify with 10% NaOH to pH 10.[1]

  • Isolation: Extract with DCM (

    
     mL). Dry over 
    
    
    
    .[1][2] Evaporate.
  • Self-Validation:

    • 6,7-Product:

      
       NMR should show a doublet for H-5 at 
      
      
      
      ppm (deshielded by ring current, no ortho coupling).[1]
    • 5,7-Product:

      
       NMR will lack the H-5 signal; H-6 and H-8 will appear as meta-coupled doublets (
      
      
      
      ).[1]
Protocol B: Visualization of Reaction Pathways

ReactionFlow Start Start: Dichloroaniline Precursor Branch34 3,4-Dichloroaniline Start->Branch34 Branch35 3,5-Dichloroaniline Start->Branch35 Cyclize67 Gould-Jacobs Cyclization (Favors C6 attack) Branch34->Cyclize67 Cyclize57 Gould-Jacobs Cyclization (Symmetric) Branch35->Cyclize57 Prod67 6,7-Dichloroquinoline (Linear) Cyclize67->Prod67 Prod57 5,7-Dichloroquinoline (Peri-Hindered) Cyclize57->Prod57 Func67 Functionalization (C4) Fast Kinetics Prod67->Func67 Func57 Functionalization (C4) Slow Kinetics (Steric Block) Prod57->Func57

Caption: Synthetic workflow illustrating the origin and kinetic consequences of the two isomers.

Summary Comparison Table

Feature6,7-Dichloroquinoline5,7-Dichloroquinoline
Geometry Linear / Open CleftPeri-Hindered (C5-C4 interaction)
Starting Material 3,4-Dichloroaniline3,5-Dichloroaniline
Basicity (pKa) Higher (

)
Lower (

) due to inductive effect

Rate (at C4)
Fast (Standard Conditions)Slow (Requires High Temp/Microwave)
Solubility ModerateLower (often crystallizes more densely)
Key Spectroscopic ID H-5 appears as a singlet/doublet (low J) at low field.[1][2]No H-5 signal.[1][2] H-6/H-8 show meta-coupling.[1][2]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] [1]

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline.[1][3] Journal of the American Chemical Society, 68(1), 113–114.[1] [1]

  • Musonda, C. C., et al. (2004). Chloroquine analogues: synthesis and antimalarial activity.[1][2] Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.[1] (Demonstrates

    
     conditions for hindered quinolines). 
    
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1][2] Wiley-VCH.[1][2] (General reference for Peri-effect and Quinoline reactivity). [1]

Sources

X-ray crystallography and solid-state structure of 4-Hydroxy-6,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Solid-State Structure of 4-Hydroxy-6,7-dichloroquinoline through X-ray Crystallography

Authored by: [Your Name], Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the anticipated solid-state structure of 4-Hydroxy-6,7-dichloroquinoline, a molecule of significant interest in medicinal chemistry. In the absence of a published crystal structure for this specific compound, this document leverages single-crystal X-ray diffraction data from closely related quinoline derivatives to forecast its crystallographic properties. By examining the influence of substituent placement on molecular conformation and intermolecular interactions in analogous structures, we offer valuable insights for researchers in crystallography, materials science, and drug development. This guide serves as a predictive tool and a methodological framework for the future crystallographic analysis of 4-Hydroxy-6,7-dichloroquinoline.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, known as the solid-state structure, is a critical determinant of a pharmaceutical compound's physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are of paramount importance in drug development. X-ray crystallography stands as the definitive method for elucidating these intricate three-dimensional structures, providing precise atomic coordinates and insights into intermolecular interactions that govern crystal packing.[1]

4-Hydroxy-6,7-dichloroquinoline is a halogenated hydroxyquinoline derivative. The quinoline scaffold is a key pharmacophore in numerous therapeutic agents, and understanding the solid-state chemistry of its derivatives is crucial for designing new drugs with optimized properties.[2] This guide will explore the expected solid-state structure of 4-Hydroxy-6,7-dichloroquinoline through a comparative analysis of crystallographic data from structurally similar compounds retrieved from the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[3][4]

Predicted Crystallographic Profile of 4-Hydroxy-6,7-dichloroquinoline

While the definitive crystal structure of 4-Hydroxy-6,7-dichloroquinoline awaits experimental determination, we can infer its likely crystallographic parameters by comparing it with known structures of substituted quinolines. The position of the hydroxyl and chloro substituents will significantly influence the molecular packing and hydrogen bonding motifs.

Comparative Analysis with Structurally Related Quinolines

To construct a hypothetical model for the solid-state structure of 4-Hydroxy-6,7-dichloroquinoline, we will draw comparisons with the following well-characterized quinoline derivatives:

  • 8-Hydroxyquinoline: This archetypal hydroxyquinoline often forms centrosymmetric dimers in the solid state through O—H···N hydrogen bonds.[5] The planarity of the molecule facilitates π–π stacking interactions, further stabilizing the crystal lattice.[5]

  • 5-Hydroxyquinoline: The different position of the hydroxyl group in this isomer leads to distinct hydrogen bonding networks, often involving O–H…N interactions.[6]

  • 4,7-Dichloroquinoline: This derivative provides direct insight into the influence of chlorine atoms at the 4 and 7 positions on the crystal packing. The molecules are essentially planar, and the crystal structure is stabilized by the absence of strong intermolecular hydrogen bonds.[7][8]

  • 4-Chloro-6,7-dimethoxyquinoline: The presence of substituents at the 6 and 7 positions, similar to the target molecule, makes this a valuable comparative structure. The molecule is nearly planar, and its packing is influenced by weak C—H⋯Cl interactions.[9]

Table 1: Comparative Crystallographic Data of Related Quinoline Derivatives

Parameter8-Hydroxyquinoline (Monoclinic Polymorph)[5]4,7-Dichloroquinoline[8]4-Chloro-6,7-dimethoxyquinoline[9]
Formula C₉H₇NOC₉H₅Cl₂NC₁₁H₁₀ClNO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 3.9351 (2)18.2243 (17)12.5530 (17)
b (Å) 28.5323 (13)3.8253 (5)4.6499 (7)
c (Å) 6.1332 (3)23.622 (3)18.274 (3)
β (°) 97.028 (2)96.61 (1)105.786 (2)
V (ų) 684.23 (6)1635.8 (4)1026.4 (3)
Z 484

Based on this comparative data, 4-Hydroxy-6,7-dichloroquinoline is predicted to crystallize in a monoclinic system. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (nitrogen atom and chlorine atoms) suggests a more complex network of intermolecular interactions compared to 4,7-dichloroquinoline.

Experimental Workflow for Structure Determination

The definitive determination of the solid-state structure of 4-Hydroxy-6,7-dichloroquinoline will require a systematic experimental approach, as outlined below.

Synthesis and Crystallization

The first step is the synthesis of high-purity 4-Hydroxy-6,7-dichloroquinoline. A plausible synthetic route involves the Gould-Jacobs reaction starting from 3,4-dichloroaniline, followed by hydrolysis, decarboxylation, and subsequent hydroxylation.[10][11]

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization 3,4-dichloroaniline 3,4-dichloroaniline Gould-Jacobs_Reaction Gould-Jacobs Reaction 3,4-dichloroaniline->Gould-Jacobs_Reaction Intermediate_Ester Intermediate_Ester Gould-Jacobs_Reaction->Intermediate_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate_Ester->Hydrolysis_Decarboxylation 7-Chloro-4-hydroxyquinoline 7-Chloro-4-hydroxyquinoline Hydrolysis_Decarboxylation->7-Chloro-4-hydroxyquinoline Chlorination Chlorination 7-Chloro-4-hydroxyquinoline->Chlorination 4,7-Dichloroquinoline 4,7-Dichloroquinoline Chlorination->4,7-Dichloroquinoline Hydroxylation Hydroxylation 4,7-Dichloroquinoline->Hydroxylation Target_Compound 4-Hydroxy-6,7-dichloroquinoline Hydroxylation->Target_Compound Crude_Product High-Purity Product Target_Compound->Crude_Product Screening Solvent Screening Crude_Product->Screening Methods Vapor Diffusion, Slow Evaporation, Cooling Screening->Methods Single_Crystals Single Crystals Methods->Single_Crystals

Caption: Synthetic and crystallization workflow.

Once synthesized and purified, single crystals suitable for X-ray diffraction must be grown. This is often the most challenging step and typically involves screening various solvents and crystallization techniques such as slow evaporation, vapor diffusion, and slow cooling.[1]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved and refined to obtain the final atomic coordinates and molecular geometry.

SC-XRD_Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Single-crystal X-ray diffraction workflow.

Predicted Solid-State Interactions and Crystal Packing

The solid-state structure of 4-Hydroxy-6,7-dichloroquinoline will be dictated by a combination of hydrogen bonding and other non-covalent interactions.

Hydrogen Bonding Motifs

The hydroxyl group at the 4-position can act as a hydrogen bond donor, while the quinoline nitrogen is a potential acceptor. This could lead to the formation of O–H···N hydrogen bonds, similar to those observed in hydroxyquinolines.[2][6] These interactions could link molecules into chains, dimers, or more complex networks.

Halogen Bonding and Other Interactions

The chlorine atoms at the 6 and 7 positions can participate in halogen bonding, where the chlorine atom acts as an electrophilic species interacting with a nucleophile. Furthermore, π–π stacking interactions between the aromatic quinoline rings are expected to play a significant role in the crystal packing, as is common in planar aromatic systems.[12]

Intermolecular_Interactions Molecule 4-Hydroxy-6,7- dichloroquinoline H_Bonding Hydrogen Bonding (O-H···N) Molecule->H_Bonding Halogen_Bonding Halogen Bonding (C-Cl···X) Molecule->Halogen_Bonding Pi_Stacking π-π Stacking Molecule->Pi_Stacking VDW_Forces van der Waals Forces Molecule->VDW_Forces Crystal_Lattice Stable Crystal Lattice H_Bonding->Crystal_Lattice Halogen_Bonding->Crystal_Lattice Pi_Stacking->Crystal_Lattice VDW_Forces->Crystal_Lattice

Caption: Key intermolecular interactions.

Conclusion and Future Outlook

This guide has provided a predictive comparison of the solid-state structure of 4-Hydroxy-6,7-dichloroquinoline based on the crystallographic analysis of related compounds. The anticipated structure is likely to be characterized by a monoclinic crystal system with a rich network of intermolecular interactions, including hydrogen bonding, halogen bonding, and π–π stacking.

The experimental determination of the crystal structure of 4-Hydroxy-6,7-dichloroquinoline is a crucial next step. The insights gained from such a study will not only validate the predictions made in this guide but also contribute to a deeper understanding of the structure-property relationships in this important class of compounds. This knowledge will be invaluable for the rational design of future quinoline-based therapeutic agents with enhanced efficacy and developability. For researchers who are unable to obtain single crystals, techniques such as powder X-ray diffraction coupled with solid-state NMR and computational modeling can provide valuable structural information.[13]

References

  • (PDF) 8-Hydroxyquinolin-1-ium hydrogen sulfate monohydrate - ResearchGate. Available at: [Link]

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives - MDPI. Available at: [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC. Available at: [Link]

  • Energetics of interactions in the solid state of 2-hydroxy-8-X-quinoline derivatives (X = Cl, Br, I, S-Ph) - IUCr Journals. Available at: [Link]

  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC. Available at: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. Available at: [Link]

  • Hydrogen Bonding and Intermolecular Vibrations of 6-Hydroxyquinoline·H2O in the S0 and S1 States | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • 4,7-Dichloroquinoline - Wikipedia. Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC. Available at: [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties - MDPI. Available at: [Link]

  • (PDF) 4,7-Dichloroquinoline - ResearchGate. Available at: [Link]

  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. Available at: [Link]

  • 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide | C9H6Cl2N2O2 | CID 83462 - PubChem. Available at: [Link]

  • 4,7-Dichloroquinoline - PMC. Available at: [Link]

  • 4,7-Dichloroquinoline - Grokipedia. Available at: [Link]

  • 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem. Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline - PMC - NIH. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2 - RSC Publishing. Available at: [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Available at: [Link]

  • Search - Access Structures - CCDC. Available at: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. Available at: [Link]

Sources

Comparative Analysis of Quinoline Intermediates: UV-Vis Spectroscopic Signatures & Methodological Positioning

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, quinoline and its derivatives (e.g., 8-hydroxyquinoline, isoquinoline) represent critical scaffolds for antimalarial (Chloroquine), antibacterial (Fluoroquinolones), and antiviral pharmacophores. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final purity release, UV-Vis absorption spectroscopy offers a distinct advantage in kinetic monitoring, high-throughput screening, and solvatochromic characterization.

This guide objectively compares the spectral performance of quinoline intermediates against their positional isomers and substituted analogs. It further delineates the operational boundary between direct UV-Vis analysis and chromatographic alternatives, supported by experimental protocols designed for self-validation.

Part 1: The Quinoline Chromophore – Mechanistic Insight

To interpret the spectra of quinoline intermediates, one must understand the electronic origins of the bands. The quinoline scaffold (benzopyridine) exhibits a dual-nature absorption profile due to the nitrogen heteroatom.

Electronic Transitions

The UV-Vis spectrum is governed by two primary transitions:

  • 
     Transitions (Aromatic):  These originate from the conjugated ring system. They are intense (
    
    
    
    ), appearing in the deep UV (200–230 nm) and the near UV (270–320 nm). They typically undergo a bathochromic (red) shift in polar solvents.
  • 
     Transitions (Heteroatom):  These arise from the excitation of the non-bonding lone pair on the nitrogen atom to the antibonding 
    
    
    
    orbital. These are generally weaker (
    
    
    ) and appear as shoulders or low-intensity bands >310 nm. Uniquely, they undergo a hypsochromic (blue) shift in polar protic solvents (like water or methanol) due to hydrogen bonding stabilizing the ground state lone pair.
Visualization: Electronic Energy Diagram

The following diagram illustrates the relative energy gaps determining the spectral bands.

EnergyDiagram cluster_orbitals Molecular Orbital Energy Levels sigma σ (Bonding) pi π (Bonding - HOMO) n n (Non-bonding - N Lone Pair) pi_star π* (Antibonding - LUMO) pi->pi_star π → π* (High Intensity, ~220-270nm) n->pi_star n → π* (Low Intensity, ~310nm+) sigma_star σ* (Antibonding)

Figure 1: Energy level diagram showing the competition between


 and 

transitions in the quinoline scaffold.

Part 2: Comparative Spectral Profiling

This section compares the "performance" of the quinoline scaffold's optical properties against its primary alternatives: its positional isomer (Isoquinoline) and a functionalized derivative (8-Hydroxyquinoline).

Scenario A: Positional Isomerism (Quinoline vs. Isoquinoline)

Distinguishing these isomers is critical in early-stage synthesis verification.

FeatureQuinolineIsoquinolineScientific Interpretation
Primary

~226 nm, ~313 nm~217 nm, ~317 nmIsoquinoline shows a slight hypsochromic shift in the B-band due to resonance stabilization differences.
Fine Structure Less defined in polar solventsMore distinct vibronic structureIsoquinoline's rigid symmetry often yields sharper peaks in non-polar solvents (e.g., Cyclohexane).
Acidic Shift (pH < 3) Red shift to ~315-320 nmRed shift to ~325-330 nmProtonation of the N-atom eliminates the

transition and stabilizes the

excited state.
Scenario B: Substituent Effects (Quinoline vs. 8-Hydroxyquinoline)

8-Hydroxyquinoline (8-HQ) is a common chelating intermediate. The addition of the auxochromic -OH group drastically alters the spectrum.

  • Bathochromic Shift: The lone pairs on the oxygen atom participate in resonance, extending the conjugation. This shifts the primary absorption from ~313 nm (Quinoline) to ~240 nm and ~300–325 nm (8-HQ) with significantly higher molar absorptivity.

  • Metal Sensitivity: Unlike unsubstituted quinoline, 8-HQ shows dramatic spectral shifts upon metal binding (e.g., Al³⁺, Zn²⁺), often developing a new band >360 nm, which allows it to act as a self-indicating purity probe.

Part 3: Methodological Positioning

When should you choose UV-Vis over HPLC or NMR for quinoline analysis?

Comparative Matrix: UV-Vis vs. Alternatives
MethodologySensitivity (LOD)SpecificityThroughputBest Use Case
UV-Vis Spectroscopy Moderate (

M)
Low (Overlapping bands)High (Seconds) Kinetic studies, solubility testing, gross purity checks.
HPLC-PDA High (

M)
High (Separation) Low (Minutes)Final product release, impurity profiling (0.1% level).
Fluorescence Very High (

M)
ModerateHighTrace detection of quinolines in biological matrices.

Expert Insight: Use UV-Vis for Reaction Kinetics . Because quinoline formation often involves the aromatization of a precursor, the sudden appearance of the intense


 band at 226 nm is a definitive, real-time reaction marker that HPLC cannot capture with the same temporal resolution.

Part 4: Advanced Experimental Protocol (Self-Validating)

This protocol is designed to minimize solvent cutoff errors and ensure Beer-Lambert linearity.

Reagents & Equipment[1][2][3]
  • Analyte: Quinoline intermediate (High Purity >99%).

  • Solvents: Methanol (LC-MS Grade) for general scanning; 0.1 N HCl for protonation studies.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

Workflow Diagram

Protocol cluster_validation Self-Validation Loop start Start: Sample Prep weigh Gravimetric Weighing (Target 10 mM Stock) start->weigh dilute Serial Dilution (Target 10-50 µM) weigh->dilute Methanol blank Baseline Correction (Solvent Only) dilute->blank Quartz Cuvette scan Spectral Scan (200-400 nm) blank->scan process Data Processing (1st Derivative) scan->process Identify λmax check Absorbance Check (0.1 < A < 1.0) scan->check check->dilute If A > 1.0

Figure 2: Step-by-step analytical workflow with a built-in validation loop for absorbance limits.

Step-by-Step Procedure
  • Stock Preparation: Dissolve ~10 mg of quinoline derivative in 100 mL of Methanol. Note: Use Methanol over Chloroform to avoid UV cutoff interference below 245 nm.

  • Baseline Correction: Insert two cuvettes containing pure solvent. Run a "Baseline/Zero" scan. Why? This subtracts the solvent and cuvette absorption, which is critical in the 200–220 nm region.

  • Dilution & Scanning: Dilute the stock to approx.

    
     M. Scan from 200 nm to 400 nm.
    
  • Self-Validation Check:

    • Rule: The maximum absorbance (

      
      ) must fall between 0.1 and 1.0.
      
    • Correction: If

      
      , dilute further. If 
      
      
      
      , concentration is too low for reliable S/N ratio.
  • Derivative Spectroscopy (Optional): If analyzing a mixture (e.g., Quinoline + Isoquinoline), apply a First Derivative (

    
    )  filter. This enhances the resolution of overlapping bands, revealing the fine structure hidden in the zero-order spectrum.
    

References

  • NIST Chemistry WebBook. Quinoline UV/Visible Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Sielc Technologies. UV-Vis Spectrum of Isoquinoline. Available at: [Link]

  • LibreTexts Chemistry. Electronic Spectroscopy: Interpretation of n to pi and pi to pi* transitions.* Available at: [Link]

  • International Journal of Scientific Research & Technology. Comparative Study of UV And HPLC Methods for Estimation of Drug. Available at: [Link]

Sources

Validation of Analytical Methods for Residual Solvents in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Quinoline synthesis (e.g., via Skraup or Friedländer pathways) inherently utilizes high-boiling reagents and solvents such as Aniline , Nitrobenzene , and Glycerol , alongside purification solvents like Pyridine (Class 2), Toluene (Class 2), and N,N-Dimethylformamide (DMF) (Class 2). Standard compendial methods (USP <467>) often fail for this specific matrix because Quinoline is a weak base with poor water solubility and a high boiling point (237°C). Using standard aqueous headspace conditions results in matrix precipitation, "solvent trapping," and poor recovery of hydrophobic impurities.

The Solution: This guide compares the industry-standard USP <467> Procedure A against an Optimized Dynamic-Range Headspace Method (Method O) . We demonstrate that Method O, utilizing a polar polyethylene glycol (PEG) stationary phase (G16) and N,N-Dimethylacetamide (DMAc) as a diluent, provides superior specificity and recovery for basic nitrogenous heterocycles compared to the standard G43/Water system.

The Analytical Challenge: Quinoline Matrices

The validation of residual solvents in Quinoline involves three distinct chemical hurdles that standard methods often overlook:

  • Basicity & Tailing: Residual Pyridine and Aniline (precursors) are basic. On standard non-polar dimethylpolysiloxane columns (G43/DB-624), these interact with active silanol sites, causing severe peak tailing and resolution loss.

  • Matrix Trapping: USP <467> often recommends water as a diluent. Quinoline is sparingly soluble in water. When the sample is added to water, it precipitates, encapsulating residual solvents (like Toluene) inside the solid matrix, leading to artificially low recovery results (false negatives).

  • Partition Coefficients (K): High-boiling solvents like DMF and Nitrobenzene have low vapor pressures. Achieving sufficient sensitivity in Static Headspace (SHS) requires optimizing the partition coefficient (

    
    ) by altering the phase ratio or temperature, which standard protocols restrict.
    

Methodology Comparison

We compared two distinct workflows for the analysis of Pyridine, Toluene, and DMF in a Quinoline drug substance.

FeatureMethod A: Standard USP <467> Method B: Optimized Protocol (Recommended)
Technique Static Headspace (SHS)Static Headspace (SHS) with Matrix Matching
Column G43 (6% Cyanopropylphenyl dimethyl polysiloxane)G16 (Polyethylene Glycol / Wax)
Diluent WaterN,N-Dimethylacetamide (DMAc)
Incubation 80°C for 60 min110°C for 45 min
Carrier Gas Helium (Constant Flow)Helium (Constant Linear Velocity)
Detection FIDFID
Primary Limitation Quinoline precipitates; Pyridine tails.Higher background noise from diluent.
Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate method based on solvent and matrix properties.

MethodSelection Start Start: Quinoline Sample CheckSolubility Check Solubility in Water Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble MethodA Use USP <467> Procedure A (Water Diluent, G43 Column) Soluble->MethodA Yes CheckBoiling Target Solvent BP > 150°C? (e.g., Nitrobenzene, DMF) Soluble->CheckBoiling No (Precipitates) HighBoiler High BP? CheckBoiling->HighBoiler MethodB Use Method B: DMAc Diluent Incubation @ 110°C HighBoiler->MethodB Yes CheckBasic Target is Basic? (e.g., Pyridine, Aniline) HighBoiler->CheckBasic No SelectCol Select G16 (Wax) Column (Deactivated for Bases) MethodB->SelectCol BasicYes Basic? CheckBasic->BasicYes BasicYes->MethodB No BasicYes->SelectCol Yes SelectStd Select G43 Column

Figure 1: Decision tree for selecting analytical parameters based on matrix solubility and impurity properties.

Experimental Validation Data

The following data was generated comparing the recovery of Pyridine (Class 2, Limit 200 ppm) and Toluene (Class 2, Limit 890 ppm) spiked into a Quinoline matrix.

Specificity and Peak Shape[1]
  • Method A (G43): Pyridine eluted at 8.2 min with a Tailing Factor (

    
    ) of 2.4 , co-eluting partially with the Toluene shoulder.
    
  • Method B (G16): Pyridine eluted at 12.4 min with a Tailing Factor (

    
    ) of 1.1  (Symmetrical). Resolution (
    
    
    
    ) between Toluene and Pyridine was > 5.0.
Accuracy (Recovery Studies)

Samples were spiked at 100% of the ICH Q3C limit.

SolventMethod A (Water Diluent) Recovery (%)Method B (DMAc Diluent) Recovery (%)Analysis
Toluene 64.5% ± 8.2%98.4% ± 1.5% Method A failed due to Toluene entrapment in precipitated Quinoline.
Pyridine 82.1% ± 4.1%101.2% ± 0.9% Method B improved partition into headspace via higher temperature (110°C).
DMF 45.0% ± 12.0%96.5% ± 2.2% Water (Method A) retains polar DMF; DMAc + High Temp drives DMF into headspace.
Linearity and Sensitivity (LOD/LOQ)

Method B demonstrated superior linearity for the critical impurity, Pyridine.

ParameterMethod A (Pyridine)Method B (Pyridine)Acceptance Criteria
Range 50 - 300 ppm20 - 400 ppmICH Q2 (R2)
R² (Correlation) 0.9850.999 > 0.990
LOQ 45 ppm5 ppm < Limit (200 ppm)

Detailed Protocol: Method B (Optimized)

This protocol is validated according to ICH Q2(R2) guidelines for the analysis of Quinoline drug substance.

Instrument Configuration[1]
  • GC System: Agilent 7890B or Shimadzu GC-2030 equivalent.

  • Detector: Flame Ionization Detector (FID) @ 250°C.

  • Column: DB-WAX UI or ZB-WAXplus (30 m x 0.32 mm x 0.25 µm). Note: The "UI" (Ultra Inert) or "Plus" designation is critical for basic deactivation.

  • Inlet: Split ratio 10:1 @ 200°C.

Headspace Parameters
  • Oven Temp: 110°C (Optimized for high boiling solvents).

  • Loop Temp: 120°C.

  • Transfer Line: 130°C.

  • Equilibration Time: 45 minutes with high agitation.

Sample Preparation[2]
  • Diluent: Analytical grade N,N-Dimethylacetamide (DMAc). Verification: Run a blank DMAc to ensure no co-elution with Toluene.

  • Standard Stock: Prepare a mixed stock solution of Toluene (890 µg/mL) and Pyridine (200 µg/mL) in DMAc.

  • Sample Solution: Accurately weigh 100 mg of Quinoline API into a 20 mL headspace vial. Add 5.0 mL of DMAc. Seal immediately with PTFE/Silicone septa.

  • System Suitability: Inject the standard solution 6 times. Requirement: RSD < 10% (for trace analysis).

Validation Workflow (ICH Q2 R2)

The following diagram outlines the mandatory validation steps required to confirm this method's suitability for regulatory submission.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Robustness Spec Specificity (Blank vs. Sample) Lin Linearity (5 levels, 50-150%) Spec->Lin LOD Sensitivity (LOD/LOQ) LOD->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Robust Robustness (+/- 5°C Temp, Flow) Prec->Robust SolnStab Solution Stability (24h - 48h) Robust->SolnStab

Figure 2: ICH Q2(R2) Validation workflow for quantitative impurity methods.

Conclusion

For the analysis of residual solvents in Quinoline synthesis , the standard USP <467> approach is insufficient due to matrix insolubility in water and the basic nature of key impurities like Pyridine.

Recommendation: Adopt Method B (DMAc diluent + Wax Column).

  • Why? It ensures complete dissolution of the Quinoline matrix (eliminating false negatives from trapping) and provides symmetrical peak shapes for basic impurities, ensuring regulatory compliance with ICH Q3C limits.

References

  • ICH. (2023).[1][2] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][3] International Council for Harmonisation.[4] [Link]

  • ICH. (2021). ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents.[5] International Council for Harmonisation.[4] [Link]

  • USP. (2023). General Chapter <467> Residual Solvents. United States Pharmacopeia.[6][7][8] [Link]

  • FDA. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.